Product packaging for Trimethyltin bromide(Cat. No.:CAS No. 1066-44-0)

Trimethyltin bromide

Cat. No.: B090629
CAS No.: 1066-44-0
M. Wt: 243.72 g/mol
InChI Key: MZGUIAFRJWSYJJ-UHFFFAOYSA-M
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Description

Historical Context of Organotin Compounds in Research

The field of organotin chemistry traces its origins back to 1849 when Edward Frankland synthesized diethyltin (B15495199) diiodide. Current time information in Bangalore, IN. However, it was the work of Carl Löwig in 1852, reacting alkyl halides with a tin-sodium alloy, that is often cited as the true beginning of organotin chemistry. fishersci.com The development of Grignard reagents in the early 1900s significantly accelerated research in this area by providing a versatile method for creating tin-carbon bonds. Current time information in Bangalore, IN. By the mid-20th century, the industrial applications of organotin compounds as PVC stabilizers, biocides, and agricultural fungicides led to a surge in research, with key contributions from figures like van der Kerk and his colleagues in the Netherlands. fishersci.com This era also saw the discovery that organotin compounds could exhibit coordination numbers greater than four, a significant finding for understanding their chemical behavior. fishersci.com

Significance of Trimethyltin (B158744) Bromide within Organotin Chemistry

Trimethyltin bromide, with the chemical formula (CH₃)₃SnBr, is a quintessential example of a triorganotin halide. These compounds, characterized by three organic groups and one halide attached to a central tin atom, are fundamental building blocks and intermediates in organotin chemistry. Current time information in Bangalore, IN.solubilityofthings.com this compound's significance lies in its reactivity and versatility. The tin-bromine (B14679306) bond is susceptible to cleavage, allowing for the substitution of the bromide with a wide range of nucleophiles, thus serving as a gateway to a diverse array of other organotin compounds. Its trimethyltin moiety is a key component in specific cross-coupling reactions, most notably the Stille reaction, which has become a powerful tool for forming carbon-carbon bonds in complex organic synthesis. Furthermore, its distinct toxicological profile has made it an invaluable, albeit hazardous, tool for specific areas of biomedical research.

Overview of Academic Research Trajectories for this compound

The academic research concerning this compound has followed two primary and seemingly disparate trajectories. The first path lies firmly in the realm of synthetic organic chemistry. Here, researchers have extensively explored its utility as a reagent for creating new molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. capes.gov.brresearchgate.net This line of inquiry focuses on reaction development, optimization, and application in the synthesis of complex natural products and novel materials.

The second, and equally significant, research trajectory is in the field of neurotoxicology. guidechem.combiomolther.org Scientists have utilized the compound's potent and selective neurotoxic effects to model specific types of neuronal damage observed in neurodegenerative diseases. biomolther.orgresearchgate.net This research aims to elucidate the molecular mechanisms of neurodegeneration, including processes like apoptosis, oxidative stress, and neuroinflammation, with the ultimate goal of understanding and potentially treating these conditions. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9BrSn B090629 Trimethyltin bromide CAS No. 1066-44-0

Properties

IUPAC Name

bromo(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGUIAFRJWSYJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147657
Record name Stannane, bromotrimethyl-
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Molecular Weight

243.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1066-44-0
Record name Bromotrimethylstannane
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Record name Trimethyltin bromide
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Record name Stannane, bromotrimethyl-
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Record name Bromotrimethylstannane
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Record name TRIMETHYLTIN BROMIDE
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Synthesis and Derivatization of Trimethyltin Bromide

Established Synthetic Methodologies for (CH₃)₃SnBr

The synthesis of trimethyltin (B158744) bromide can be achieved through several well-established methods, ranging from conventional reaction pathways to more modern, environmentally conscious approaches.

Conventional Reaction Pathways

Historically, the preparation of trimethyltin bromide has relied on straightforward and effective, albeit sometimes harsh, chemical reactions.

Metathesis Reaction: A widely used method involves the metathesis reaction of trimethyltin chloride with hydrogen bromide. This reaction is typically performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive product. Anhydrous hydrogen bromide gas is bubbled through a solution of trimethyltin chloride in a non-polar solvent like diethyl ether or hexane (B92381) at temperatures between 0°C and 25°C.

Grignard Reagent-Mediated Synthesis: Another common approach utilizes a Grignard reagent. In this method, a solution of tin(IV) bromide (SnBr₄) in a solvent such as tetrahydrofuran (B95107) (THF) is cooled to low temperatures (-78°C), and methylmagnesium bromide is added dropwise. The reaction mixture is then gradually warmed to room temperature to yield this compound.

Reaction with Benzyl (B1604629) Bromide and DMSO: this compound can also be synthesized by heating a solution of benzyl bromide and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The mixture is heated, and upon cooling, the product precipitates and can be collected. chemicalbook.com

Conventional Synthesis Method Reactants Solvent Key Conditions Approximate Yield
Metathesis ReactionTrimethyltin chloride, Hydrogen bromideDiethyl ether or HexaneInert atmosphere, 0-25°CHigh
Grignard Reagent SynthesisTin(IV) bromide, Methylmagnesium bromideTetrahydrofuran (THF)-78°C to room temperature~87%
Reaction with Benzyl BromideBenzyl bromide, Dimethyl sulfoxide (DMSO)None (DMSO is a reactant)Heating, followed by coolingNot specified

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific "green" syntheses for this compound are not extensively documented, the principles of green chemistry can be applied to its production. These principles focus on reducing waste, avoiding hazardous solvents, and improving atom economy. For instance, conducting reactions in aqueous media or using catalytic rather than stoichiometric reagents are key aspects of green chemistry that could be adapted for organotin synthesis. The development of one-pot syntheses and the use of less toxic starting materials are also active areas of research.

Advanced Synthetic Strategies for Organotin Derivatives

This compound is a crucial starting material for the synthesis of a variety of organotin derivatives, which are then used in more complex organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organotin reagents derived from this compound are key players in these transformations, particularly in Stille couplings. These reactions enable the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate.

The general mechanism involves the selective transfer of an organic group from the tin atom to the palladium center in a process called transmetalation. msu.edu The reactivity of the organic groups on tin follows a general trend, with alkynyl, alkenyl, and aryl groups transferring more readily than alkyl groups. msu.edu This selectivity is crucial for the controlled synthesis of complex molecules. Recent advancements have focused on developing milder reaction conditions, often at temperatures between 30-50°C, and avoiding the use of copper co-catalysts, which are often required in traditional protocols. organic-chemistry.org These improved methods exhibit broad functional group tolerance, making them suitable for the late-stage modification of complex molecules like pharmaceuticals. organic-chemistry.org

Reaction Type Reactants Catalyst System Key Features
Stille CouplingOrganotin reagent (from (CH₃)₃SnBr), Organic halide/triflatePalladium complex (e.g., Pd(PPh₃)₄)Formation of C-C bonds, high functional group tolerance
Reductive Cross-CouplingAryltrimethylammonium salts, Aryl bromidesPalladium catalyst, Mg, LiCl, TMEDAMild room temperature conditions, avoids pre-formed organometallic reagents rsc.org
Sonogashira-type CouplingTrimethylsilylalkynes, Aryl bromides/chloridesAir-stable palladium precatalyst, TBAFCopper-free, mild conditions (30-50°C), broad substrate scope organic-chemistry.org

Transmetalation Reactions with Organocopper Compounds

Transmetalation reactions involving organotin compounds are not limited to palladium catalysis. Organocopper reagents can also be used to create new organotin derivatives. msu.edusigmaaldrich.com In these reactions, an organocopper compound reacts with this compound (or more commonly, trimethyltin chloride) to transfer an organic group to the tin atom. msu.edu This method is particularly useful for preparing organotrimethyltin compounds that are otherwise difficult to synthesize. msu.edusigmaaldrich.com For example, organocopper compounds derived from α-boron substituted organozinc iodides can react with trimethyltin chloride to produce α-boron substituted organotin compounds in high yield. msu.edu

Radical-Mediated Carbocyclization Reactions

This compound can also participate in radical-mediated reactions, particularly for the formation of cyclic structures. In these reactions, a radical is generated, which then undergoes an intramolecular cyclization onto a double or triple bond. For instance, this compound has been used in the radical-mediated carbocyclization of dienes to form tetrahydrofurans in high yield. These reactions are often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and can be used to construct complex polycyclic systems. sigmaaldrich.comthieme-connect.de The regioselectivity of these cyclizations can sometimes be influenced by the addition of a Lewis acid. thieme-connect.de

Characterization Techniques in this compound Synthesis

The successful synthesis of this compound is confirmed through a combination of analytical methods. These techniques are crucial for both structural elucidation and purity assessment, ensuring the final product meets the required specifications for its intended applications, such as in organic synthesis and as a precursor for other organotin compounds.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. nih.gov

¹H NMR: The proton NMR spectrum of this compound typically shows a single sharp peak for the nine equivalent protons of the three methyl groups. chemicalbook.com The chemical shift of this peak is influenced by the electronegativity of the tin and bromine atoms.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a resonance for the methyl carbons. The coupling constant between the tin and carbon atoms, ¹J(¹¹⁹Sn, ¹³C), can provide information about the geometry around the tin atom. nih.gov For instance, a C–Sn–C bond angle of approximately 111.84°, calculated from the coupling constant, confirms a tetrahedral geometry in non-polar solvents. nih.gov

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for directly probing the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. nih.gov For tetracoordinated organotin(IV) compounds like this compound, the chemical shift is expected in a specific range (from approximately -60 to +200 ppm). nih.gov A reported ¹¹⁹Sn NMR chemical shift of 130 ppm for a trimethyltin(IV) complex suggests a tetrahedral geometry around the tin atom in non-polar solvents. nih.gov

Interactive Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)SolventGeometry Indication
¹H~0.7-CDCl₃-
¹³C~-2.75¹J(¹¹⁹Sn, ¹³C) = 329, 313CDCl₃Tetrahedral
¹¹⁹Sn+130-Non-polar solventTetrahedral
¹¹⁹Sn-106-DMSO-d₆Trigonal bipyramidal

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. cdnsciencepub.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. moorparkcollege.edu In the case of this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the C-H and Sn-C bonds. spectrabase.comacs.org The presence and position of these bands help to confirm the integrity of the trimethyltin moiety. kab.ac.ug

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeBond
~2980 - 2910C-H stretchingC-H in methyl groups
~1440 - 1380C-H bendingC-H in methyl groups
~780 - 720Sn-C stretchingSn-C

Note: The exact positions of IR absorption bands can be influenced by the physical state of the sample (e.g., neat, in solution) and intermolecular interactions.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC) is a common method for purity analysis of volatile organotin compounds. ereztech.com When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides structural information about each component, aiding in the identification of impurities. For some organotin compounds, derivatization may be necessary to increase their volatility for GC analysis. In-situ derivatization within the gas chromatograph by introducing a hydrogen halide gas like HBr can also be employed to convert various organotin species into their corresponding volatile halides for analysis. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or when derivatization is not desirable. A reversed-phase HPLC (RP-HPLC) method, for example, can be developed to separate this compound from its potential impurities. ijrpc.com The use of a suitable column, such as a C18 column, and a well-defined mobile phase gradient allows for the effective separation and quantification of the main compound and any related substances. ijrpc.comrsc.org The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. ijrpc.com

Interactive Table 3: Example Chromatographic Conditions for Purity Assessment

TechniqueColumnMobile PhaseDetectorApplication
GC-MSCapillary column (e.g., non-polar)Inert carrier gas (e.g., He, N₂)Mass SpectrometerSeparation and identification of volatile impurities
RP-HPLCC18 (e.g., 100 x 4.6 mm, 3.5 µm)Gradient of water with acid (e.g., 0.05% OPA) and acetonitrileUV (e.g., 220 nm)Quantification of purity and related substances

Neurotoxicity of Trimethyltin Bromide: Mechanisms and Models

Neurodegenerative Mechanisms Induced by Trimethyltin (B158744) Bromide

The neurotoxicity of trimethyltin bromide is characterized by a series of complex and interconnected events that primarily target the limbic system, with a particular vulnerability observed in the hippocampus. mdpi.commdpi.com The mechanisms involved include selective neuronal death, inflammation, and excitotoxicity, which collectively contribute to the observed neuropathology. mdpi.com

Selective Hippocampal and Limbic System Vulnerability

This compound induces significant and selective neuronal damage within the central nervous system, with the hippocampus being a principal target. researchgate.netnih.gov This selective vulnerability is a hallmark of TMT-induced neurotoxicity and is observed in both humans and animal models. researchgate.netnih.gov The pattern of damage in the limbic system of rodents closely mirrors that seen in humans exposed to this compound. researchgate.net

Neuronal Necrosis and Loss in Hippocampal Formations (e.g., CA1, CA3, Dentate Gyrus)

A primary consequence of this compound exposure is the death of neurons, particularly the pyramidal cells in the hippocampus. frontiersin.org Studies in rat models have demonstrated progressive neuronal loss in the CA1 and CA3/hilus regions, which develops over a period of several weeks following a single injection of TMT. frontiersin.org The loss of pyramidal neurons in the CA3 region, and to a lesser extent in the CA1 region, is a consistent finding. biomolther.org While lower doses of TMT may selectively target CA3 pyramidal cells, higher doses can extend the damage to the CA1 region as well. biomolther.org Fink-Heimer staining has revealed degenerating neurons in the CA1, ventral CA3, and CA4 hippocampal subfields, as well as in the entorhinal cortex. nih.gov However, the granule cells of the dentate gyrus and the neurons of the dorsal CA3 region appear to be spared. nih.gov The neuronal loss in the CA1, CA3, and hilus are considered the main sites of TMT-induced damage. frontiersin.org

Table 1: Research Findings on Neuronal Loss in Hippocampal Formations

Hippocampal Region Observation Research Model Citation
CA1, CA3, Hilus Progressive neuronal death of pyramidal cells over 3 weeks. Rat frontiersin.org
CA3, CA1 Selective loss of pyramidal cells in CA3; damage extends to CA1 with increased dose. Rat biomolther.org
CA1, Ventral CA3, CA4 Degenerating neurons observed. Rat nih.gov
Dentate Gyrus Granule cells were not lesioned. Rat nih.gov
CA1, CA3, and CA4 Significant increase in TUNEL-stained apoptotic nuclei. Rat mdpi.com
Gliosis and Astrocyte Activation in the Hippocampus

In response to the neuronal injury caused by this compound, a significant inflammatory response occurs in the hippocampus, characterized by the activation of glial cells. biomolther.org This includes both astrocytes and microglia, a process referred to as gliosis. biomolther.org Astrocyte activation, or astrogliosis, is a prominent feature of TMT-induced neurodegeneration and is associated with the loss of pyramidal neurons. frontiersin.orgnih.gov

The activation of astrocytes is an early event, detectable by day two following TMT administration, and can persist for an extended period. nih.gov Hypertrophied astrocytes are particularly prominent in the CA3 region up to 21 days after exposure. nih.gov This sustained astrogliosis is a key component of the chronic neuroinflammation associated with TMT toxicity. researchgate.net Research indicates that TMT triggers an immediate reactive response in astrocytes both in laboratory settings and in living organisms. nih.gov This response includes morphological changes and an increased expression of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation. nih.govresearchgate.net

Microglial Activation and Neuroinflammation

Alongside astrogliosis, the activation of microglia is a critical aspect of the neuroinflammatory response to this compound. frontiersin.orgnih.gov Microglial activation is an early and pronounced feature of TMT-induced neurotoxicity, often preceding detectable neuronal damage. nih.govnih.gov In rat models, an early microglial response has been observed in the CA3 region of the hippocampus as early as one day after TMT administration. nih.gov

Activated microglia contribute to the inflammatory environment by releasing various pro-inflammatory mediators. researchgate.netnih.gov Studies using BV-2 microglial cells have shown that TMT exposure leads to the generation of reactive oxygen species (ROS) and an increased expression of inflammatory markers. nih.gov This activation is mediated through signaling pathways such as NADPH oxidase and mitogen-activated protein kinases (MAPKs). nih.govnih.gov The inflammatory response, involving both microglia and astrocytes, is thought to play a significant role in the progression of TMT-induced neurodegeneration. mdpi.comresearchgate.net

Table 2: Research Findings on Gliosis and Neuroinflammation

Cell Type Observation Timing Research Model Citation
Astrocytes Activation and astrogliosis associated with neuronal loss. Early and sustained. Rat frontiersin.orgresearchgate.net
Astrocytes Hypertrophied astrocytes prominent in CA3. Up to 21 days post-TMT. Rat nih.gov
Microglia Early and pronounced activation. Precedes neuronal damage. Rat nih.govnih.gov
Microglia Increased expression of inflammatory mediators. Following TMT exposure. BV-2 microglial cells nih.gov
Astrocytes & Microglia Massive activation elicited by TMT. Post-TMT treatment. Mouse dntb.gov.ua

Excitotoxicity and Glutamate (B1630785) Receptor Involvement

Excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, is another key mechanism in this compound neurotoxicity. mdpi.comoup.com TMT is believed to induce endogenous glutamate release from hippocampal slices and reduce its uptake, leading to an excitotoxic state. oup.com This overactivation of glutamate receptors plays a significant role in the subsequent neuronal demise. oup.com

Glutamate receptor-mediated excitotoxicity is considered a potential factor in the necrosis induced by TMT. mdpi.comnih.gov While TMT-induced apoptosis in cerebellar granule cells appears to be independent of NMDA glutamate-receptor activation, necrosis is mediated by these receptors. oup.com

Intracellular Calcium Overload

A critical consequence of excitotoxicity is the dysregulation of intracellular calcium homeostasis, leading to a toxic overload of calcium within neurons. mdpi.comoup.com The excessive activation of glutamate receptors, particularly NMDA receptors which are highly permeable to calcium, results in a massive influx of this ion into the cell. cigb.edu.cu This intracellular calcium overload is a central event in TMT-induced neurotoxicity. mdpi.comoup.com

The accumulation of intracellular calcium can be exacerbated by TMT's effects on internal calcium stores within the mitochondria and endoplasmic reticulum. nih.gov This sustained elevation of intracellular calcium triggers a cascade of detrimental events, including the activation of various enzymes that contribute to cellular damage and ultimately, cell death. cigb.edu.cu

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Trimethyltin (TMT) compounds are recognized environmental neurotoxins that can induce significant damage to the nervous system. researchgate.net A key mechanism underlying this neurotoxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This leads to cellular damage, particularly affecting vulnerable brain regions.

Exposure to trimethyltin compounds triggers lipid peroxidation, a process where oxidants attack lipids, especially polyunsaturated fatty acids in cell membranes. mdpi.comresearchgate.net This process leads to the formation of various end-products, with malondialdehyde (MDA) being one of the most investigated and a reliable indicator of oxidative damage. nih.gov Increased levels of MDA are a hallmark of the cellular injury caused by trimethyltin. nih.govsemanticscholar.org The degradation of lipids through peroxidation disrupts membrane integrity and can ultimately lead to cell death. researchgate.net

Table 1: Impact of Trimethyltin on Lipid Peroxidation Markers

Biomarker Effect of Trimethyltin Exposure Cellular Consequence
Malondialdehyde (MDA) Increased levels Indicates oxidative damage to lipids and cellular injury.
Polyunsaturated Fatty Acids (PUFAs) Attacked by oxidants Leads to a cascade of lipid degradation. researchgate.net

The body has a natural defense system of antioxidant enzymes to counteract oxidative stress, including superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.gov However, trimethyltin exposure disrupts the activity of these crucial enzymes. researchgate.net Studies have shown that TMT can decrease the levels of endogenous antioxidant enzymes like catalase. researchgate.net While SOD activity may initially increase in response to rising ROS levels, this can lead to an overproduction of hydrogen peroxide, overwhelming the capacity of catalase. mdpi.com This imbalance between pro-oxidant and antioxidant forces exacerbates cellular damage. nih.gov

Table 2: Effect of Trimethyltin on Antioxidant Enzyme Activity

Enzyme Function Effect of Trimethyltin Exposure
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide and oxygen. mdpi.com Activity may initially increase, but can become overwhelmed. mdpi.com
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen. mdpi.com Activity is often decreased. researchgate.net

In addition to oxidative stress, trimethyltin can induce nitrosative stress, which involves reactive nitrogen species (RNS). mdpi.comscience.gov A key marker for nitrosative stress is 3-nitrotyrosine (B3424624) (3-NT), which is formed when reactive nitrogen species modify proteins. nih.govtermedia.pl The formation of 3-NT is considered a "footprint" of this type of cellular damage. mdpi.com Elevated levels of nitric oxide (NO) and its derivatives, such as nitrite, are also associated with nitrosative stress and can contribute to cellular damage by impairing key cellular processes. mdpi.comtermedia.pl

Table 3: Indicators of Trimethyltin-Induced Nitrosative Stress

Biomarker Description Significance
3-Nitrotyrosine (3-NT) A product of protein nitration by RNS. nih.gov A stable marker indicating nitrosative damage. nih.govtermedia.pl
Nitrite/Nitrate Oxidative products of nitric oxide. mdpi.comtermedia.pl Increased levels suggest heightened RNS activity. mdpi.com
Alteration of Antioxidant Enzyme Activities (e.g., SOD, Catalase)

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are primary targets of trimethyltin toxicity. hilarispublisher.comresearchgate.net TMT-induced mitochondrial dysfunction is a critical factor in its neurotoxic effects, leading to energy depletion and cell death pathways. researchgate.netresearchgate.net

Trimethyltin acts as a potent metabolic inhibitor that directly hinders mitochondrial ATP synthesis. researchgate.net It disrupts the process of oxidative phosphorylation, which is the primary mechanism for ATP production in cells. nih.govwms-site.com This impairment is linked to trimethyltin's ability to bind to components of the mitochondria, inhibiting the functions essential for energy conservation. nih.gov The resulting deficit in ATP can trigger cellular dysfunction and is a key factor in the neurotoxicity of TMT. researchgate.net

Table 4: Trimethyltin's Impact on Mitochondrial Energy Production

Process Function Effect of Trimethyltin Exposure
ATP Synthesis Generates the primary energy currency of the cell. wms-site.com Potently inhibited. researchgate.netnih.gov
Oxidative Phosphorylation The main pathway for efficient ATP production. diva-portal.org Impeded, leading to energy metabolism disorders. researchgate.net

The mitochondrial respiratory chain, composed of several protein complexes (I-IV), is responsible for electron transport that drives oxidative phosphorylation. diva-portal.org Trimethyltin has been shown to adversely affect this chain. researchgate.nettdx.cat By inhibiting the respiratory chain complexes, TMT disrupts the flow of electrons, which not only decreases ATP production but can also lead to an increase in the production of reactive oxygen species, further contributing to oxidative stress. researchgate.netplos.org The inhibition of mitochondrial respiration is considered an early and crucial event in trimethyltin-induced cell death. researchgate.net

Table 5: Effects of Trimethyltin on the Mitochondrial Respiratory Chain

Component Function Effect of Trimethyltin Exposure
Respiratory Chain Complexes (I-IV) Transfer electrons to create a proton gradient for ATP synthesis. diva-portal.org Activity is inhibited, impairing respiration. tdx.catplos.org
Electron Transport The fundamental process of the respiratory chain. diva-portal.org Disrupted, leading to reduced energy production and increased ROS. researchgate.net
Mitochondrial Membrane Potential (MMP) Depolarization

Trimethyltin (TMT) compounds induce neurotoxicity in part by disrupting mitochondrial function. A key event in this process is the depolarization of the mitochondrial membrane potential (MMP). The inner mitochondrial membrane maintains a high negative charge, which is essential for ATP synthesis. abcam.com TMT exposure leads to a reduction in this potential, a phenomenon known as depolarization. nih.govbiorxiv.org This disruption of the MMP is a critical step that can trigger downstream events leading to cell death.

Studies have shown that TMT-induced cytotoxicity is associated with an excessive generation of reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential. nih.gov The collapse of the MMP can be visualized and quantified using fluorescent dyes like tetramethylrhodamine (B1193902) ethyl ester (TMRE) or tetramethylrhodamine methyl ester (TMRM), which accumulate in active mitochondria with a high membrane potential. abcam.combiorxiv.orgnih.gov A decrease in the fluorescence intensity of these dyes indicates mitochondrial depolarization. biorxiv.org While significant depolarization is detrimental, partial and controlled mitochondrial depolarization can sometimes have a protective effect against cell injury. biorxiv.org The mechanism of TMT-induced MMP depolarization is linked to the opening of the mitochondrial permeability transition pore (MPTP), as inhibiting the MPTP can significantly reduce cell death. nih.gov

Table 1: Research Findings on this compound and Mitochondrial Membrane Potential (MMP) Depolarization

Finding Model System Key Outcome Reference
TMT-induced apoptosis is linked to excessive ROS generation and subsequent reduction of MMP. Immortalized hippocampal neuronal cell line (HT-22) Inhibition of the mitochondrial permeability transition pore significantly reduced cell death. nih.gov
Light-induced mitochondrial depolarization was measured using TMRM fluorescence. H9C2 cells expressing a light-sensitive protein A reduction in TMRM fluorescence indicated mitochondrial depolarization. biorxiv.org
Quantitative measurement of MMP in cultured neurons. Cultured rat cortical neurons Resting MMP was determined to be -139 mV and fluctuated with neuronal activity. nih.gov
Release of Cytochrome c

Following the depolarization of the mitochondrial membrane potential, another crucial event in the apoptotic cascade is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. mdpi.com Cytochrome c is a small heme protein that functions as an essential electron carrier in the electron transport chain under normal physiological conditions. mdpi.com However, upon its release into the cytoplasm, it plays a pivotal role in initiating the intrinsic pathway of apoptosis. mdpi.com

Exposure to trimethyltin has been shown to facilitate the release of cytochrome c from the mitochondria. nih.gov Research indicates that with TMT exposure, there is no significant elevation in the level of released cytochrome c until after 12 hours, with a notable increase observed at 16 and 24 hours of exposure in primary cultured cortical neurons. nih.gov This release is a downstream consequence of mitochondrial outer membrane permeabilization, which can be triggered by various signals, including the translocation of pro-apoptotic proteins like Bax to the mitochondria. uv.es Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of caspase cascades. mdpi.com

Table 2: Research Findings on this compound and Cytochrome c Release

Finding Model System Key Outcome Reference
TMT exposure led to a significant release of cytochrome c from mitochondria after 16 and 24 hours. Primary cultured cortical neurons from embryonic mice The release of cytochrome c was a delayed event compared to the initial activation of caspase-8. nih.gov
Lycopene (B16060) pretreatment inhibited the release of cytochrome c from the mitochondria to the cytoplasm induced by hydrogen peroxide. Human SH-SY5Y neuroblastoma cells Lycopene protected against oxidative stress-induced apoptosis by preventing cytochrome c translocation. semanticscholar.org
Tributyltin, another organotin compound, induces cytochrome c release by a mechanism inhibited by cyclosporine A. Isolated mitochondria Tributyltin interacts with the adenine (B156593) nucleotide translocator, a component of the mitochondrial permeability transition pore. nih.gov

Apoptosis and Necrosis Pathways

Trimethyltin exposure triggers neuronal cell death through multiple pathways, including both apoptosis and necrosis. mdpi.com Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of caspases. nih.gov Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury, often characterized by mitochondrial swelling and rupture of the cytoplasmic membrane. mdpi.com Studies have demonstrated that TMT can induce both caspase-dependent apoptosis and ultrastructural features of necrosis. nih.govmdpi.com

Caspase-Dependent Apoptosis (e.g., Caspase-3 Activation)

A central mechanism in TMT-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic features of apoptosis. researchgate.netjst.go.jp Research has shown that TMT exposure leads to the activation of caspase-3 in various cell types. nih.govmdpi.comresearchgate.netjst.go.jp

In primary cultured cortical neurons, TMT initially activates the caspase-8/caspase-3 pathway. nih.gov The activation of caspase-8, an initiator caspase, occurs as early as 3 hours after TMT exposure, which then leads to the activation of caspase-3 after 6 hours or more. nih.gov The use of a general caspase inhibitor has been shown to completely prevent TMT-induced cell damage, highlighting the critical role of this pathway. nih.gov Furthermore, studies in mice have demonstrated that TMT administration increases the expression of caspase-3 in heart tissues. researchgate.netjst.go.jp

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-death signals. uv.esnih.gov This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. uv.esmdpi.com The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. nih.gov

Exposure to trimethyltin has been shown to disrupt this balance by altering the expression levels of Bax and Bcl-2. nih.govmdpi.comresearchgate.netjst.go.jp Studies have consistently demonstrated that TMT treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.comresearchgate.netjst.go.jp This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases. uv.es For instance, in a hippocampal cell line, TMT-induced apoptosis was associated with an increased expression of Bax. nih.gov Similarly, in mice exposed to TMT, an increase in Bax expression and a decrease in Bcl-2 expression were observed in myocardial tissues. researchgate.netjst.go.jp

DNA Damage (e.g., Comet Assay)

Trimethyltin and its derivatives can induce genotoxicity, leading to DNA damage within cells. regulations.govtdx.cat DNA damage is a critical event that can trigger apoptotic pathways if the damage is too severe to be repaired. The Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA strand breaks in individual cells. tdx.catturkjpediatr.org

Research has documented that trimethyltin compounds can cause DNA damage as detected by the comet assay. regulations.gov This assay provides a visual representation of DNA damage, where the "comet tail" length or intensity is proportional to the amount of DNA fragmentation. turkjpediatr.org The induction of DNA damage by TMT is a key aspect of its neurotoxic mechanism, contributing to the initiation of apoptotic cell death. researchgate.net

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins through the lysosomal machinery. tandfonline.comtandfonline.com While primarily a survival mechanism, under certain conditions, it can also contribute to cell death. In the context of trimethyltin neurotoxicity, autophagy appears to play a complex role.

Ultrastructural studies have shown the formation of autophagic vacuoles in neurons following TMT intoxication. nih.gov Research indicates that TMT impairs autophagic flux by inhibiting lysosomal function, including suppressing lysosomal proteolysis and altering lysosomal pH. tandfonline.comtandfonline.com This disruption in the autophagy-lysosome machinery contributes to nerve cell death. tandfonline.com Interestingly, the modulation of autophagy can impact TMT's toxicity. Inhibition of autophagy has been found to enhance TMT neurotoxicity, whereas activators of autophagy, such as rapamycin (B549165) and lithium, can offer neuroprotection. mdpi.comnih.gov This suggests that a functional autophagic process is crucial for mitigating the toxic effects of TMT. nih.gov The neurotoxic effects of TMT have been linked to a deficiency in KIF5A-dependent axonal transport, which disrupts autophagic flux. tandfonline.com

Table 3: Research Findings on this compound and Apoptosis/Necrosis Pathways

Finding Model System Key Outcome Reference
TMT initially activates the caspase-8/caspase-3 pathway. Primary cultured cortical neurons from embryonic mice A caspase inhibitor completely prevented TMT-induced cell damage. nih.gov
TMT exposure increased the expression of Bax and caspase-3, and decreased the expression of Bcl-2. Heart tissues of TMT-exposed mice The changes in these apoptosis-related proteins were associated with TMT-induced bradycardia. researchgate.netjst.go.jp
TMT-induced apoptosis is associated with the upregulation of iNOS and Bax. Immortalized hippocampal neuronal cell line (HT-22) Excessive ROS generation initiated the apoptotic cell death by upregulating iNOS and increasing Bax expression. nih.gov
TMT impairs autophagic flux by inhibiting lysosomal function. Neuro-2a cells KIF5A-dependent axonal transport deficiency was identified as a key mechanism in TMT-impaired autophagic flux. tandfonline.comtandfonline.com
Autophagy inhibitors enhanced TMT neurotoxicity, while autophagy activators were neuroprotective. Neuronal cultures A functional autophagic pathway is important for protecting against TMT toxicity. nih.gov
TMT induces both apoptosis and necrosis. Human dopaminergic neuroblastoma SH-SY5Y cells TMT neurotoxicity involves LOX- and COX-2-mediated apoptosis, partly via necrosis and autophagy. mdpi.com

Altered Gene and Protein Expression

The neurotoxic effects of trimethyltin (TMT) compounds, including this compound, are associated with significant alterations in the expression of a wide array of genes and proteins within the central nervous system. These changes are pivotal in mediating the pathological processes of neuronal damage, inflammation, and cell death characteristic of TMT-induced neurotoxicity.

Neural Cell Adhesion Molecule (NCAM)

Exposure to trimethyltin has been shown to decrease the expression of the neural cell adhesion molecule (NCAM), particularly its polysialylated form (PSA-NCAM), in the hippocampus. regulations.govnih.gov NCAM is a glycoprotein (B1211001) crucial for cell-cell adhesion, neurite outgrowth, synaptic plasticity, and memory formation. wikipedia.org Studies in mice have demonstrated a dose-dependent reduction in hippocampal PSA-NCAM following TMT administration. nih.gov This decrease is directly linked to impairments in spatial learning. Research indicates that while learning activities typically elevate PSA-NCAM levels, TMT exposure blocks this increase, correlating with observed deficits in acquiring and consolidating spatial memory. nih.gov However, these effects on both learning and PSA-NCAM expression appear to be transient and can recover over time. nih.gov

Table 1: Effect of Trimethyltin on NCAM Expression and Learning

Experimental Model TMT Effect on NCAM Associated Outcome Citation
Male BALB/c mice Decreased hippocampal PSA-NCAM Impaired spatial learning and memory nih.gov
Mice Depressed NCAM levels in the hippocampus - regulations.gov
Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.orgmdpi.com The impact of trimethyltin on BDNF expression is complex, with studies reporting both increases and decreases depending on the experimental context. In some models of TMT-induced neurotoxicity, there is a notable elevation in both the mRNA and protein levels of BDNF in the hippocampus. nih.gov This upregulation is suggested to be part of a spontaneous recovery mechanism, potentially activating pro-survival signaling pathways. nih.govnih.gov Conversely, other research contexts, such as in models of postoperative neurocognitive disorders, have linked cognitive impairment to decreased BDNF expression. nih.gov The selective upregulation of BDNF has been identified as a protective mechanism against TMT-induced neurodegeneration in certain experimental settings. researchgate.netmdpi.com

PI3K/Akt and ERK Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways are key signaling cascades involved in cell survival, proliferation, and differentiation. Trimethyltin exposure significantly modulates these pathways. Some studies show that TMT intoxication leads to a decrease in the phosphorylation of Akt (p-Akt), indicating reduced activity of this pro-survival pathway. mdpi.com In contrast, TMT has been shown to increase the phosphorylation of ERK (p-ERK). mdpi.com

However, the role of ERK activation in TMT neurotoxicity is debated. While some research suggests that ERK activation may contribute to neuronal cell death nih.gov, other studies indicate it could be a protective response. For instance, BDNF-mediated neuroprotection against TMT toxicity has been shown to depend on the activation of the ERK signaling pathway. nih.gov Furthermore, the activation of both PI3K/Akt and ERK1/2, triggered by BDNF, has been shown to attenuate TMT-induced neurotoxicity. nih.gov This suggests a complex, context-dependent role for these signaling pathways in the response to trimethyltin.

Table 2: Modulation of PI3K/Akt and ERK Signaling by Trimethyltin

Signaling Molecule Effect of TMT Exposure Experimental Context Citation
p-Akt Decreased phosphorylation Rat hippocampus mdpi.com
p-ERK Increased phosphorylation Rat hippocampus mdpi.com
p-ERK1/2 Increased expression Mouse hippocampus nih.gov
PI3K/Akt & ERK1/2 Activation attenuates neurotoxicity BDNF overexpression model nih.gov
Purinergic Signaling Components

Trimethyltin intoxication induces significant changes in purinergic signaling, a crucial communication system in the brain involving molecules like ATP and adenosine (B11128). In rat models of TMT-induced neurodegeneration, there is an altered expression of purinergic receptors on glial cells. researchgate.net Specifically, an increase in astrocytic P2Y1 and A2A receptors in the hippocampus has been observed. researchgate.net This shift in receptor expression is believed to alter the balance of purinergic signaling towards a state that promotes inflammation and excitotoxicity, thereby contributing to the neurodegenerative process. researchgate.net These findings highlight the role of neuron-astrocyte communication via purinergic signaling in the pathology of TMT toxicity.

Inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, IL-10)

Table 3: Trimethyltin-Induced Expression of Inflammatory Mediators

Inflammatory Mediator Change in Expression Cell/Tissue Type Citation
IL-1β Increased Mouse hippocampus, BV-2 microglia, primary astrocytes researchgate.netresearchgate.netnih.gov
IL-6 Increased Mouse hippocampus, BV-2 microglia, primary astrocytes researchgate.netresearchgate.netnih.gov
TNF-α Increased Mouse hippocampus, BV-2 microglia, primary astrocytes researchgate.netresearchgate.netnih.gov
IL-10 Increased / Decreased Hippocampal tissue / Primary astrocytes researchgate.netresearchgate.netnih.gov
p53 and PUMA Gene Expression

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to various cellular stressors. nih.gov One of the key downstream targets of p53 is the PUMA (p53 upregulated modulator of apoptosis) gene, which encodes for a pro-apoptotic protein belonging to the Bcl-2 family. nih.govwikipedia.org The expression of PUMA is regulated by p53, and its induction is a critical step in both p53-dependent and -independent apoptotic pathways. wikipedia.org

Upon activation by stimuli such as DNA damage or neurotoxins, p53 can increase the expression of PUMA. wikipedia.org The PUMA protein then translocates to the mitochondria, where it interacts with anti-apoptotic Bcl-2 family members. This interaction leads to the release of cytochrome c, which in turn activates the caspase cascade and ultimately results in programmed cell death. nih.gov Studies have shown that inhibiting PUMA expression can reduce the apoptotic response mediated by p53. nih.gov Therefore, the p53-PUMA pathway represents a significant mechanism through which cellular damage can lead to apoptosis.

c-Jun N-terminal kinase (JNK) and Protein Kinase C (PKC) Pathways

The c-Jun N-terminal kinase (JNK) and Protein Kinase C (PKC) pathways are key signaling cascades involved in cellular responses to stress. Research has shown that organotin compounds can activate mitogen-activated protein kinases (MAPKs), including JNK. researchgate.net For instance, tributyltin has been demonstrated to be a potent activator of the ERK, JNK, and p38 MAPK pathways. researchgate.net This activation is dependent on the mobilization of intracellular calcium. researchgate.net

PKC is a family of protein kinases that are activated by various stimuli and are implicated in diverse cellular processes. sdbonline.org Protein Kinase D (PKD), a downstream effector of PKC, has been shown to interact directly with JNK. nih.gov This interaction is dependent on the phosphorylation of PKD's activation loop and can modulate JNK's ability to phosphorylate its targets, such as c-Jun. nih.gov This suggests a complex interplay between the PKC and JNK signaling pathways in response to cellular stressors.

Nuclear Factor kappa B (NF-κB) Signaling

Nuclear Factor kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses, as well as cell survival. wikipedia.orggenome.jp NF-κB is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by various signals, including stress and cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. wikipedia.orggenome.jp This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. wikipedia.org

Dysregulation of NF-κB signaling has been implicated in a variety of diseases, including cancer and inflammatory disorders. wikipedia.org The activation of NF-κB can be triggered by a wide range of stimuli, such as inflammatory cytokines, oxidative stress, and infections. mdpi.com The pathway is a critical component of the cellular response to pathogenic stimuli and plays a key role in orchestrating immune cell function. mdpi.com

Sonic Hedgehog (Shh) and GSK-3β Signaling Pathways

The Sonic Hedgehog (Shh) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) signaling pathways are crucial for various cellular processes, including development and cell survival. Research has indicated that trimethyltin (TMT) can impact these pathways. Studies have shown that TMT treatment can lead to a decrease in phosphorylated GSK-3β and inhibit the Shh signaling pathway in mouse neuro-2a (N2a) cells. nih.govnih.gov

The Shh signaling pathway's activity in regulating gene expression is controlled by the Gli family of transcription factors, which are in turn regulated by GSK-3. nih.gov Inhibition of the Shh pathway has been linked to increased apoptosis. nih.govnih.gov Conversely, activation of the Shh pathway can have a protective effect against TMT-induced apoptosis. nih.govnih.gov

Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). bosterbio.com Changes in AChE activity can have significant implications for neuronal function and have been associated with neurodegenerative conditions. bosterbio.com

Exposure to trimethyltin (TMT) has been shown to affect AChE activity. Studies have reported that TMT administration can lead to a significant increase in AChE activity in the brain tissues of mice. researchgate.net Specifically, TMT exposure has been found to enhance AChE staining in the dentate gyrus of the hippocampus in rats. nih.gov This increase in AChE activity is thought to be a contributing factor to the learning and memory impairments observed following TMT exposure. researchgate.netnih.gov

Tau Phosphorylation and Amyloid-Beta Accumulation

The accumulation of amyloid-beta (Aβ) peptides into extracellular plaques and the hyperphosphorylation of tau protein, leading to the formation of intracellular neurofibrillary tangles, are hallmark pathological features of Alzheimer's disease. aginganddisease.orgscielo.br

Aβ accumulation is considered a critical early event in the disease cascade. aginganddisease.org The processing of amyloid precursor protein (APP) by β- and γ-secretases leads to the production of Aβ peptides, which can then aggregate. aginganddisease.org This accumulation of Aβ can, in turn, promote the hyperphosphorylation of tau protein. nih.gov Phosphorylated tau detaches from microtubules, disrupting their stability and leading to impaired axonal transport and, ultimately, neuronal dysfunction and death. nih.gov Evidence suggests that phosphorylated Aβ itself can act as a seed, promoting the aggregation of more Aβ and increasing its toxicity. aging-us.com

Presenilin-1

Presenilin-1 (PSEN1) is a critical component of the γ-secretase complex, an enzyme responsible for the cleavage of several transmembrane proteins, including the amyloid precursor protein (APP). orpha.net Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease. aginganddisease.org

These mutations can alter the activity of γ-secretase, leading to an increased production of the more aggregation-prone form of amyloid-beta, Aβ42. aginganddisease.org This shift in Aβ production is a key factor in the early deposition of amyloid plaques. While some studies have investigated the effect of interventions on the presenilin gene in trimethyltin-induced models of Alzheimer's in rats, the results have not shown a significant effect on presenilin levels. jeoct.com

Synaptophysin (SYP) and Ubiquitin-ligating enzyme Siah-1

Recent research has shed light on the roles of Synaptophysin (SYP) and the E3 ubiquitin-protein ligase Siah-1 in the neurotoxic effects of trimethyltin (TMT). researchgate.net Studies have shown that TMT exposure leads to a decrease in the expression of SYP in the hippocampus and cortex of mice, which is indicative of synaptic damage. researchgate.netresearchgate.net Concurrently, TMT increases the levels of Siah-1. researchgate.netresearchgate.net Siah-1 is known to be involved in pathways leading to apoptosis and cell cycle arrest. nih.gov It functions by targeting specific proteins for degradation. nih.gov The inverse relationship observed between SYP and Siah-1 levels following TMT treatment suggests a potential mechanistic link where increased Siah-1 may contribute to the degradation of synaptic components like SYP, leading to neuronal dysfunction and learning and memory impairment. researchgate.netresearchgate.net

Circulating MicroRNAs (e.g., miR-9, miR-384-5p) as Biomarkers*

Circulating microRNAs (miRNAs) have emerged as promising, minimally invasive biomarkers for detecting trimethyltin (TMT)-induced neurotoxicity. nih.govnih.gov Specifically, the nervous system-enriched miR-9* and the hippocampus-enriched miR-384-5p have been identified as potential indicators in serum. nih.govnih.govwur.nl

In studies involving rats administered TMT, serum levels of miR-9* and miR-384-5p were found to be elevated. nih.gov These elevations corresponded with the histopathological observation of neural cell death and glial reactions in the brain, particularly the hippocampus. nih.gov Interestingly, the levels of these miRNAs were not altered within the hippocampus itself, suggesting their utility as circulating biomarkers rather than direct indicators of tissue-level changes. nih.gov The increase in these specific miRNAs in the serum is thought to coincide with the progression of neuronal cell death, making them valuable for monitoring the neurotoxic effects of TMT. nih.gov The stability of miRNAs in circulation and their tissue-specific expression patterns underscore their potential as reliable toxicological biomarkers. nih.govaginganddisease.org

Metabolic Alterations and Energy Metabolism Disorder

Trimethyltin (TMT) is recognized as a potent metabolic inhibitor that significantly disrupts energy metabolism within the brain, a key factor in its neurotoxicity. researchgate.net Exposure to TMT leads to a widespread reduction in energy metabolism across various brain regions. researchgate.net This disruption is closely linked to the neurological symptoms observed in "TMT syndrome," such as tremors, seizures, and memory deficits. researchgate.net

Glucose Metabolism and Neuronal ATP Synthesis

Glucose is the primary energy source for the adult brain, and its metabolism is crucial for generating adenosine triphosphate (ATP), the main energy currency of the cell. researchgate.netfrontiersin.orgmdpi.com TMT has been shown to inhibit mitochondrial ATP synthesis and disrupt the oxidative phosphorylation process. researchgate.netuu.nl This impairment of neuronal ATP synthesis is a central mechanism of TMT's neurotoxicity. researchgate.net The brain's high demand for energy makes it particularly vulnerable to disruptions in glucose metabolism and ATP production. mdpi.comfrontiersin.org TMT exposure leads to decreased glucose uptake in various brain tissues in rats, which directly impacts the energy supply to neurons and contributes to neuronal damage. researchgate.net

Glutathione (B108866) Homeostasis

Glutathione (GSH) is a critical antioxidant that plays a key role in protecting cells from oxidative stress. researchgate.netnih.gov Trimethyltin (TMT) exposure has been shown to disrupt glutathione homeostasis, leading to increased oxidative stress in the brain. researchgate.netnih.govnih.gov Studies in rats have demonstrated that TMT administration results in a significant increase in reactive oxygen species (ROS), lipid peroxidation, and protein oxidation. researchgate.netnih.gov This is accompanied by an inability of the glutathione system to adequately respond to the oxidative challenge, resulting in an imbalanced redox state. researchgate.netnih.gov The initial oxidative burden caused by TMT is considered a potential trigger for subsequent events like seizures and prolonged disruption of glutathione homeostasis, ultimately leading to neuronal degeneration. nih.gov The impairment of the endogenous glutathione system is a significant factor contributing to the death of neurons, particularly in the hippocampus. researchgate.netnih.gov

Animal and Cellular Models of this compound Neurotoxicity

To investigate the mechanisms of trimethyltin (TMT) neurotoxicity, researchers utilize various in vivo and in vitro models. These models are instrumental in understanding the pathological changes and behavioral deficits induced by TMT exposure.

In Vivo Models

Rodent models, particularly rats and mice, are extensively used to study the neurotoxic effects of trimethyltin (TMT). mdpi.comresearchgate.netbiomolther.orgmdpi.com Administration of TMT to these animals replicates many of the features observed in human exposure, providing a valuable tool for mechanistic studies. researchgate.net

Mouse Models: Mice are also a common model for studying TMT-induced neurodegeneration. researchgate.netmdpi.comresearchgate.net Similar to rats, mice exposed to TMT exhibit severe hippocampal damage and consequent behavioral alterations, including ataxia, aggression, and seizures. researchgate.net The pattern of hippocampal damage and the resulting seizure behavior in mice make this a useful model for investigating neurodegenerative processes. researchgate.net Studies in mice have shown that TMT induces neuronal loss, particularly in the hippocampus, and activates microglia and astrocytes, indicating a significant neuroinflammatory response. mdpi.comnih.gov

The table below summarizes key findings from in vivo studies using rat and mouse models of trimethyltin neurotoxicity.

Model OrganismKey Pathological FindingsKey Behavioral FindingsReference
Rat Delayed and progressive neuronal loss in hippocampus (CA1 & CA3). mdpi.combiomolther.org Reactive astrocytosis and neuroinflammation. biomolther.org Hippocampal atrophy and ventricular enlargement. nih.gov Altered brain metabolite levels (↓NAA, ↓Glutamate, ↑myo-inositol). nih.gov"TMT syndrome": tremors, hyperactivity, aggression, seizures. researchgate.netbiomolther.org Impaired learning and cognitive function. biomolther.org mdpi.comresearchgate.netbiomolther.orgnih.gov
Mouse Selective neuronal damage in the hippocampus. researchgate.netmdpi.com Massive activation of microglia and astrocytes. mdpi.comnih.govAtaxia, aggression, tail mutilation, vocalization, seizures. researchgate.net researchgate.netmdpi.comnih.gov
Rodent Models (Rats, Mice, Hamsters, Gerbils)

The neurotoxic effects of trimethyltin (TMT) compounds, including this compound, have been extensively studied using various rodent models. These models are crucial for understanding the pathological processes that mirror those seen in humans exposed to this toxicant. architalbiol.org Rats, in particular, have been the most widely used species in TMT research, with studies dating back several decades. architalbiol.org

Acute TMT neurotoxicity in rodents shows parallels to human exposure in both behavioral and neuropathological outcomes. architalbiol.org However, significant differences exist between rodent species in their sensitivity and the specific presentation of neurotoxicity. For instance, rats and mice exhibit distinct patterns of neurodegeneration in the hippocampus. In rats, TMT primarily targets the pyramidal cells in the CA1 and CA3 regions, while in mice, the granule cells of the dentate gyrus (DG) are most affected. architalbiol.org This variation is thought to be linked to differences in susceptibility to seizure-induced brain damage, a common consequence of TMT exposure. architalbiol.org

The "trimethyltin syndrome" observed in rats encompasses a range of behavioral changes, including hyperactivity, tremors, seizures, learning and memory deficits, tail mutilation, and aggression, which typically manifest a few days after exposure. architalbiol.org These symptoms are often dose-dependent. nih.gov Neonatal rats exposed to trimethyltin hydroxide (B78521) have been observed to develop spontaneous tremors and seizures and exhibit reactivity to noise, but without the aggressive behavior seen in adults. cdc.gov

Mice also display TMT-induced neurotoxicity, but as mentioned, the primary site of damage is the dentate gyrus. architalbiol.org This species-specific difference is important when extrapolating findings to human neurotoxicity. The use of different rodent models allows researchers to investigate various facets of TMT-induced neurodegeneration and its functional consequences. architalbiol.org

Behavioral and Cognitive Impairment Assessments

This compound exposure in rodents leads to a range of behavioral and cognitive deficits, which are assessed through various standardized tests. mdpi.com These assessments are critical for correlating the histopathological damage with functional impairments.

A hallmark of trimethyltin neurotoxicity is the impairment of learning and memory. architalbiol.orgbiomolther.org Rodent models consistently demonstrate significant deficits in tasks that rely on hippocampal function. semanticscholar.org

Commonly used assessments for learning and memory include:

Morris Water Maze: This test evaluates spatial learning and memory. nih.govmdpi.com TMT-treated rats typically show increased latency to find a hidden platform, indicating impaired spatial learning. biomolther.org

Passive Avoidance Test: This task assesses fear-motivated memory. nih.gov Rodents exposed to TMT often exhibit a reduced latency to enter a chamber where they previously received a foot shock, demonstrating memory impairment.

T-Maze and Y-Maze: These mazes are used to evaluate spatial working memory and alternation behavior. nih.govresearchgate.net TMT-treated animals often show deficits in these tasks.

Radial Arm Maze: This maze is used to assess both working and reference memory. semanticscholar.org

Studies have shown that TMT-induced memory impairment is associated with decreased expression of crucial proteins like brain-derived neurotrophic factor (BDNF) and cAMP-response element-binding protein (CREB) in the hippocampus. biomolther.org

Increased aggression and hyperirritability are prominent behavioral changes observed in rodents following trimethyltin exposure. architalbiol.orgbiomolther.org This is a key feature of the "TMT syndrome" in rats. biomolther.org

Open-Field Test: While primarily a measure of locomotor activity and anxiety, this test can also be used to observe aggressive behaviors. biomolther.org Rats injected with TMT show significantly increased aggression scores in an open-field setting. biomolther.org

Resident-Intruder Test: This is a more specific test for aggression where a resident animal's response to an intruder is observed.

The onset of these aggressive behaviors often coincides with the development of hippocampal damage. researchgate.net Adult rats can become highly aggressive and even self-mutilating after several days of TMT exposure. cdc.gov

Seizures and tremors are common neurological symptoms induced by trimethyltin in both humans and experimental animals. mdpi.comresearchgate.net

Observational Scoring: Seizure activity is often quantified using a rating scale that describes the severity of the convulsions. mdpi.com

Electroencephalography (EEG): EEG recordings can be used to directly measure and characterize the electrical seizure activity in the brain.

TMT-induced seizures can have a delayed onset, appearing days after exposure. architalbiol.orgnih.gov The severity of these seizures often correlates with the extent of subsequent hippocampal damage. architalbiol.orgnih.gov In fact, it's suggested that a significant portion of the neuronal damage caused by TMT is a direct result of the seizure activity it provokes. nih.gov Mice exposed to TMT also experience spontaneous seizures. mdpi.com

Ataxia, a lack of voluntary coordination of muscle movements, and sensory neuropathy are also reported consequences of trimethyltin exposure. mdpi.com These symptoms have been documented in both human cases of TMT poisoning and in animal models. nih.gov

Grip Strength Tests: These tests can be used to quantify forelimb and hindlimb strength, which may be affected by neuropathy. cdc.gov

Gait Analysis: Automated systems can analyze an animal's walking pattern to detect abnormalities indicative of ataxia.

Seizures and Tremors
Histopathological Examination of Brain Regions

Histopathological analysis of brain tissue is essential for identifying the specific regions and cell types targeted by this compound. This examination reveals the cellular and structural basis for the observed behavioral and cognitive impairments.

The primary target of TMT in the brain is the limbic system, with the hippocampus being particularly vulnerable. biomolther.orgmdpi.comresearchgate.net

Neuronal Loss: A consistent finding is the significant loss of pyramidal neurons in the CA1 and CA3 subfields of the hippocampus in rats. nih.govbiomolther.org In mice, the dentate gyrus is the main area of neuronal loss. architalbiol.org This neuronal death is often delayed, becoming prominent several days to weeks after TMT administration. mdpi.com

Neuronal Damage Markers: Staining techniques can identify degenerating neurons. For example, Fluoro-Jade B staining is used to label dying neurons. nih.gov

Other brain regions that can be affected by TMT include the amygdala and entorhinal cortex. semanticscholar.org The pattern of neuronal damage, particularly the selective vulnerability of hippocampal neurons, makes TMT a valuable tool for studying mechanisms of neurodegeneration. mdpi.com

Table of Findings from Rodent Studies on this compound Neurotoxicity

Table of Chemical Compounds

Application as an Alzheimer's Disease Model

The neurotoxicant trimethyltin (TMT) is utilized to create animal models that exhibit features of neurodegenerative conditions like Alzheimer's disease. mdpi.com TMT intoxication in rodents leads to the degeneration of pyramidal neurons in the hippocampus, a key brain region for memory. mdpi.commdpi.com This neuronal loss, particularly in the CA1 and CA3 regions, mimics some of the pathological changes seen in Alzheimer's disease. imrpress.commdpi.combiomolther.org The resulting cognitive deficits, including memory impairment and learning difficulties, further establish the TMT-induced model as a relevant tool for studying the disease. mdpi.combiomolther.org

The behavioral alterations observed in TMT-treated animals, such as aggression and seizures, are also associated with the "TMT syndrome" and are linked to the significant neuronal degeneration in the limbic system, especially the hippocampus. biomolther.org These models are valuable for investigating the mechanisms of neuronal injury and for testing potential therapeutic interventions for neurodegenerative disorders. researchgate.netimrpress.com

Neurogenesis Studies in TMT-Induced Models

A notable consequence of trimethyltin-induced neuronal damage in the hippocampus is the subsequent stimulation of neurogenesis, the process of generating new neurons. nih.govoatext.com Specifically, following the acute loss of dentate granule neurons caused by TMT, there is a marked increase in the proliferation of progenitor cells within the subgranular layer of the dentate gyrus. nih.gov

This regenerative response is characterized by the increased expression of neurogenesis markers such as nestin and doublecortin. nih.gov In young mice, this burst of neurogenesis can be substantial enough to repopulate the damaged dentate region within weeks. nih.gov This makes the TMT-induced injury model a useful system for studying the mechanisms of neurodegeneration and the subsequent regenerative processes, including the influence of inflammatory factors and glial cell interactions on neurogenesis. nih.govnih.gov

Developmental Toxicity Studies

Studies have shown that exposure to trimethyltin compounds during development can lead to lasting neurological effects. For instance, a single intraperitoneal injection of trimethyltin hydroxide in rat pups resulted in reduced growth and impaired motor coordination later in life. cdc.gov While specific studies focusing solely on the developmental toxicity of this compound are limited, the known neurotoxic properties of trimethyltin compounds raise concerns about potential adverse effects on the developing nervous system. nj.gov Further research is needed to fully understand the developmental neurotoxicity of this compound.

In Vitro Cellular Models

In vitro models are crucial for dissecting the cellular and molecular mechanisms of this compound's neurotoxicity. These models allow for controlled experiments on specific cell types, providing insights that are often difficult to obtain from more complex in vivo systems.

Neuronal Cell Cultures (e.g., Cerebellar Granule Cells, Hippocampal Neurons, Neuro-2a Cells, SH-SY5Y Cells)

Primary neuronal cultures and neuronal cell lines are widely used to investigate the direct effects of this compound on neurons.

Cerebellar Granule Cells: Studies using cerebellar granule cells have shown that TMT can induce both apoptosis (programmed cell death) and necrosis (cell injury leading to death) in a concentration-dependent manner. oup.comnih.gov Low concentrations of TMT primarily trigger apoptosis, a process linked to the generation of reactive oxygen species (ROS) and the activation of protein kinase C (PKC). oup.comnih.gov Higher concentrations lead to necrosis, which involves glutamate receptor activation. oup.comnih.gov

Hippocampal Neurons: Primary hippocampal neurons are highly sensitive to TMT. nih.govsemanticscholar.org TMT exposure can depress the activity of CA1 pyramidal cells by reducing synaptic transmission. nih.gov In co-cultures of hippocampal neurons and microglia, TMT-induced neuronal death is exacerbated, highlighting the role of neuroinflammation in its toxicity. nih.gov

Neuro-2a Cells: While specific data on this compound and Neuro-2a cells is not detailed in the provided context, this cell line is a common model for studying neuronal development and toxicity.

SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y is another important model for studying TMT neurotoxicity. Research has shown that TMT can induce both caspase-dependent apoptosis and calcium-dependent necrosis in these cells. nih.gov The toxicity is linked to oxidative stress and neuroinflammation, and inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) have been shown to offer protection. nih.gov

Cell TypeKey Findings in TMT StudiesMechanisms Implicated
Cerebellar Granule CellsInduces apoptosis at low concentrations and necrosis at high concentrations. oup.comnih.govOxidative stress, Protein Kinase C activation, Glutamate receptor activation. oup.comnih.gov
Hippocampal NeuronsDepresses synaptic transmission and is highly sensitive to TMT-induced cell death, which is enhanced by microglia. nih.govnih.govPostsynaptic depression, Neuroinflammation. nih.govnih.gov
SH-SY5Y CellsCauses caspase-dependent apoptosis and calcium-dependent necrosis. nih.govOxidative stress, Neuroinflammation, COX-2 and LOX pathways. nih.gov
Glial Cell Cultures (Astrocytes, Microglia, RAW 264.7 Macrophages)

Glial cells, including astrocytes and microglia, play a critical role in the neurotoxic effects of this compound.

Astrocytes: Astrocytes can have a dual role in TMT neurotoxicity. Some studies suggest they can protect neurons from TMT-induced damage. researchgate.net However, TMT can also directly affect astrocyte function by inhibiting the uptake of potassium and glutamate, which can contribute to an excitotoxic environment in the brain. nih.gov TMT also triggers a reactive response in astrocytes, both in vitro and in vivo. mdpi.com In the presence of astrocytes, TMT can activate microglia. researchgate.net

Microglia: Microglia, the resident immune cells of the brain, are key players in the neuroinflammatory response to TMT. TMT directly activates microglia, leading to the release of pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This microglial activation is mediated by pathways involving NADPH oxidase and MAPKs. nih.gov The interaction between microglia and neurons significantly enhances TMT-induced neurodegeneration. nih.gov

Cell TypeKey Findings in TMT StudiesMechanisms Implicated
AstrocytesCan be protective but also directly affected by TMT, leading to impaired ion and neurotransmitter homeostasis. researchgate.netnih.gov Can mediate microglial activation. researchgate.netInhibition of potassium and glutamate uptake. nih.gov
MicrogliaDirectly activated by TMT, releasing pro-inflammatory cytokines and exacerbating neuronal death. nih.govnih.govNADPH oxidase, MAPK pathways, TNF-α release. nih.govnih.gov
RAW 264.7 MacrophagesInduces inflammasome activation and pro-inflammatory cytokine release. nih.govInflammasome activation, IL-1β release. nih.gov
HepG2 Human Hepatoma Cells

While the primary target of trimethyltin is the nervous system, studies on other cell types, such as the human hepatoma cell line HepG2, provide insights into its general cytotoxicity. In HepG2 cells, TMT has been shown to induce cytotoxicity in a concentration-dependent manner, leading to DNA damage. acs.org Interestingly, HepG2 cells appear to be less sensitive to TMT compared to neuronal cells, which may be due to differences in the expression of proteins like stannin (B1233781), which is known to be important for TMT's toxicity. acs.org

Rat Embryo Limb Bud Cell Cultures for Teratogenicity Assessment

In vitro models, such as rat embryo limb bud cell cultures, are utilized to assess the teratogenic potential of chemical compounds. These cultures allow for the evaluation of a substance's impact on key developmental processes like cell proliferation and differentiation.

A study assessing the relative teratogenic potential of various organotin compounds used this model to gain insights into their embryotoxicity. sigmaaldrich.comnih.gov In this system, researchers tested compounds including trimethyltin chloride (TMT) and triethyltin (B1234975) bromide (TET). sigmaaldrich.comnih.gov The assessment involved determining the 50% inhibition concentration for cell proliferation (IP50) and for cell differentiation (ID50), specifically chondrogenesis. sigmaaldrich.comnih.gov

The results showed that most organotins tested were potent inhibitors of both cell differentiation and proliferation. sigmaaldrich.com The inhibitory concentration for differentiation (ID50) for TMT was found to be higher than that of several other tested organotins, including triphenyltin (B1233371) (TPT), tributyltin (TBT), and triethyltin (TET), indicating TMT was comparatively less potent at inhibiting chondrogenesis in this specific assay. sigmaaldrich.com The study highlights the utility of limb bud cultures as a prescreening tool for evaluating the developmental toxicity of organotin compounds. sigmaaldrich.comnih.govcdc.gov

Cardiac Sarcoplasmic Reticulum Studies

Research indicates that organotin compounds, including trimethyltin, can interfere with cardiac function by affecting the sarcoplasmic reticulum and related cellular mechanisms. Studies have shown that organotins inhibit Ca(2+)-transport in the cardiac sarcoplasmic reticulum and interfere with the cAMP-stimulated phosphorylation of proteins crucial for this transport process, suggesting an impact on cardiac adrenergic function. wikigenes.orgoamjms.eumdpi.com

Further investigations into the effects on rat cardiac ATPases revealed that trimethyltin chloride (TMT), along with triethyltin bromide (TET) and tributyltin bromide (TBT), inhibited several key enzymes in a concentration-dependent manner. wikigenes.orgexlibrisgroup.com These include:

Na+,K+-ATPase (the sodium pump)

[3H]ouabain binding

K+-activated p-nitrophenyl phosphatase (K+-PNPPase)

Oligomycin-sensitive (OS) and oligomycin-insensitive (OI) Mg(2+)-ATPase exlibrisgroup.com

Additionally, TMT and TET were found to inhibit the binding of the catecholamines norepinephrine (B1679862) and dopamine (B1211576) to cardiac membranes, an effect not observed with TBT. wikigenes.orgexlibrisgroup.com These findings suggest that trimethyltin compounds can interfere with cardiac function by inhibiting both sodium pump activity and ATP synthesis, as well as affecting catecholamine binding. exlibrisgroup.com

Gene-Engineered Models in Elucidating Toxicity Mechanisms

Gene-engineered models have become valuable tools for dissecting the molecular mechanisms underlying the selective neurotoxicity of trimethyltin (TMT). jst.go.jpnih.govexlibrisgroup.com These models help to identify specific genes and proteins that mediate cellular sensitivity to the toxicant.

A key protein implicated in TMT toxicity is stannin . This novel 88-amino acid peptide was identified through subtractive hybridization techniques designed to isolate gene products related to selective organotin toxicity. wikigenes.orgnih.gov Stannin mRNA and protein are strongly expressed in TMT-sensitive neurons, such as those in the hippocampus and entorhinal cortex of rodents and humans. nih.gov The gene for stannin is highly conserved across species, including humans, mice, rabbits, and Drosophila. sigmaaldrich.comnih.gov Studies using an antisense oligonucleotide to target the stannin gene demonstrated a decrease in the sensitivity of neuronal cultures to TMT, providing evidence that stannin expression is necessary for TMT toxicity. wikigenes.orgacs.org However, it is not considered sufficient on its own to confer toxicity. wikigenes.org

Beyond stannin, research using gene-engineered mice has implicated several other factors in the neuronal response to TMT, revealing a complex interplay of genetic factors that determine susceptibility to neurodegeneration. jst.go.jpnih.govexlibrisgroup.com These include:

Apolipoprotein E (ApoE): Studies with APOE knockout and APOE4 transgenic mice have shown altered cytokine responses to TMT-induced hippocampal injury. cdc.gov

Presenilin-1 (PS-1): Mice with familial Alzheimer's disease-linked mutations in the PS-1 gene show increased sensitivity to hippocampal damage induced by TMT. nih.govfrontiersin.org

Nuclear factor kappa B (NF-κB) jst.go.jpnih.govexlibrisgroup.com

Pituitary adenylate cyclase-activating polypeptide (PACAP) jst.go.jpnih.govexlibrisgroup.com

The use of transgenic zebrafish models, such as the Tg(fli1a:EGFP)y1 line, has also been instrumental in studying the non-neuronal effects of TMT, particularly its impact on vascular development. nih.gov These models allow for non-invasive, real-time monitoring of angiogenesis. nih.gov Gene expression profiling in these models following TMT exposure identified the upregulation of ADP-ribosylation factors (arfs), and subsequent gene knockdown experiments confirmed that the induction of arf5 was necessary for TMT to produce vascular deficits. nih.gov

Collectively, these studies using gene-engineered models underscore the importance of specific genetic factors in mediating the toxic effects of trimethyltin, from neuronal cell death to developmental vascular damage. jst.go.jpnih.govnih.gov

Comparative Toxicology of Organotin Compounds

The toxicity of organotin compounds is significantly influenced by the number and length of the alkyl chains attached to the tin atom. The tri-substituted organotins, particularly the lower alkyl homologs, are the most potent.

Comparison with Trimethyltin Chloride

This compound and trimethyltin chloride are both potent neurotoxicants whose toxicity is primarily driven by the trimethyltin (TMT) cation. jst.go.jp The anionic component (bromide vs. chloride) generally has a minimal effect on the mode of action but can influence physical properties and bioavailability. jst.go.jpcdc.gov For instance, trimethyltin chloride is noted to have higher bioavailability, which may be attributed to the smaller ionic radius of the chloride ion compared to bromide. jst.go.jp Despite this, their central nervous system toxicity profiles are largely shared. jst.go.jp Both compounds are used to create experimental models of hippocampal neurodegeneration, leading to effects such as hyperactivity, aggression, memory loss, and seizures in rodents. mdpi.comresearchgate.net

Comparison with Triethyltin Bromide/Hydroxide

Trimethyltin (TMT) and triethyltin (TET) are consistently ranked as the most toxic of the trialkyltin compounds to mammals. cdc.govnih.govnih.gov Both are potent neurotoxins, yet they exhibit distinct patterns of neuropathology.

Site of Action: TMT characteristically causes neuronal cell death (neuronal necrosis), particularly in the hippocampus. cdc.govresearchgate.net In contrast, TET is known for inducing intramyelinic edema (vacuolation) in the white matter of the central nervous system, leading to a condition of generalized cerebral edema. cdc.govfrontiersin.orgresearchgate.net

Cellular Effects: In astrocyte cultures, TET demonstrates cytotoxicity at lower concentrations and after shorter exposure times than TMT. genecards.org TMT induces a more delayed cytotoxicity in these glial cells. genecards.org

Biochemical Effects: In studies of cardiac toxicity, TET is more potent than TMT in inhibiting cardiac ATPases and the binding of catecholamines. wikigenes.orgexlibrisgroup.com Mechanistic studies also suggest TMT and TET affect different cellular pathways; for example, TMT induces glutathione depletion, while TET primarily alters lipid peroxidation. jst.go.jp

Developmental Toxicity: In rat embryo limb bud cultures, TET was found to be a more potent inhibitor of cell differentiation (chondrogenesis) than TMT. sigmaaldrich.com

Table 1: Comparative Effects of Trimethyltin (TMT) and Triethyltin (TET)

Comparison with Tributyltin (TBT) and Other Alkyltins

The toxicity of trialkyltins generally decreases as the length of the alkyl chain increases beyond two carbons (ethyl). cdc.gov Therefore, trimethyltin (TMT) and triethyltin (TET) are significantly more toxic than tributyltin (TBT) and other longer-chain alkyltins in terms of acute systemic toxicity in mammals. cdc.govnih.gov

Target Organ Systems: A primary distinction lies in their main target organ systems. While TMT and TET are considered classical neurotoxicants, TBT is predominantly recognized as an immunotoxicant. cdc.govresearchgate.net TBT exposure leads to significant thymus atrophy, an effect not typically associated with TMT. cdc.gov

Cellular and Biochemical Effects: The potency of these compounds varies depending on the biological system being studied.

In cardiac tissue, TBT is the most potent inhibitor of Na+,K+-ATPase and Mg(2+)-ATPase, followed by TET, and then TMT. wikigenes.orgexlibrisgroup.com However, unlike TMT and TET, TBT does not inhibit catecholamine binding to cardiac membranes. wikigenes.orgexlibrisgroup.com

In rat embryo limb bud cultures, TBT is a more potent inhibitor of cell differentiation than TMT. sigmaaldrich.com

In astrocyte cultures, TBT is cytotoxic at much lower concentrations (2.5 µM) compared to TMT (100 µM). genecards.org

Accumulation: While all triorganotins can accumulate to significant levels in organs like the brain, liver, and kidney, only TMT and TET result in readily detectable levels in the blood, which may contribute to their potent systemic toxicity. nih.gov

Table 2: Comparative Toxicity of Trialkyltins

Structure-Activity Relationships in Organotin Neurotoxicity

The neurotoxicity of organotin compounds is fundamentally dictated by the number and nature of the organic groups attached to the central tin atom. uu.nlresearchgate.net Extensive research has established clear structure-activity relationships that determine the potency and specific toxicological profile of these chemicals. Triorganotin compounds, which possess three carbon-tin bonds, exhibit the highest cytotoxicity and are responsible for the most severe neurotoxic effects. researchgate.netresearchgate.net Within this class, the length of the alkyl chain is a critical determinant of toxicity. uu.nlresearchgate.net

The lower alkyl homologs, specifically trimethyltin (TMT) and triethyltin (TET) compounds, demonstrate the most potent mammalian toxicity. uu.nlresearchgate.net As the length of the n-alkyl chain increases beyond ethyl, the mammalian toxicity generally decreases. uu.nl For instance, tri-n-propyltin is somewhat less toxic than TMT and TET, followed by tri-n-butyltin (TBT), while trioctyltin compounds are considered essentially nontoxic. uu.nlresearchgate.net Compounds containing aryl groups are also noted to be less toxic than their alkyl counterparts. researchgate.netresearchgate.net The specific neurotoxic effects are also structure-dependent; neurotoxic effects in animal studies were limited to trimethyltin and triethyltin, with no neuronal damage observed from dimethyltin, diethyltin (B15495199), or higher trialkyltin homologs. uu.nl

Trimethyltin compounds, such as this compound, are prototypal neurotoxicants that induce selective neuronal death, particularly in the hippocampus region of the central nervous system (CNS). purdue.edunih.gov In contrast, triethyltin compounds characteristically cause intramyelinic edema in the white matter. researchgate.net This highlights that even among the most toxic lower alkyltins, the nature of the organic group dictates the specific neuropathological outcome. The anion (e.g., bromide, chloride, hydroxide) attached to the trialkyltin moiety generally has little influence on the fundamental biological activity, though it can affect solubility and bioavailability. researchgate.net

Table 1: Comparative Toxicity of Organotin Compounds in Neonatal Rats This table summarizes the relative toxicity of different organotin compounds based on studies in developing rats.

Compound ClassSpecific Compound(s)Relative ToxicityPrimary Neurotoxic Effect
Trialkyltins Trimethyltin, TriethyltinHighestNeuronal damage (TMT), Myelin edema (TET) uu.nlresearchgate.net
Tri-n-propyltinHighLess toxic than TMT/TET researchgate.net
Tri-n-butyltinModerateLess toxic than Tri-n-propyltin researchgate.net
Triaryltins TriphenyltinLowLess toxic than alkyltins researchgate.net
Dialkyltins Diethyltin, DimethyltinLowestNot observed to cause characteristic neuropathological changes uu.nlresearchgate.net

Table 2: Research Models for Studying Trimethyltin (TMT) Neurotoxicity This table outlines common experimental models used to investigate the mechanisms of TMT-induced neurotoxicity.

Model TypeSpecific ModelKey Research Findings
In Vivo Rodent Models (Rats, Mice)Used for behavioral assessments and to study hippocampal neuronal loss, cognitive dysfunction, and reactive gliosis. purdue.edubiomolther.org
In Vitro Primary Neuronal Cultures (Hippocampal, Cerebellar)Isolate specific mechanisms like apoptosis, necrosis, oxidative stress, and the role of glutamate receptors. oup.commdpi.com
Organotypic Hippocampal Slice CulturesReproduces the differential vulnerability of hippocampal subfields to TMT toxicity observed in vivo. nih.gov
PC12 Cell Line (Differentiated)Models TMT-induced glutamate and acetylcholine release and the role of Protein Kinase C (PKC) activation. purdue.edu
Human Neuroblastoma SH-SY5Y CellsInvestigates mechanisms of apoptosis, neuroinflammation, and the effects of oxidative stress on dopaminergic-like neurons. nih.govmdpi.com

Therapeutic and Protective Strategies Against Trimethyltin Bromide Neurotoxicity

Antioxidant Interventions

The neurotoxic effects of trimethyltin (B158744) (TMT) are closely linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. capes.gov.brnih.gov This has led to investigations into the potential of various antioxidants to mitigate TMT-induced neuronal damage. Studies have explored a range of antioxidant compounds, demonstrating their capacity to protect against TMT's detrimental effects on the nervous system. nih.govresearchgate.net

Vitamin C, or ascorbate (B8700270), has been identified as an effective neuroprotectant against trimethyltin (TMT)-induced neurotoxicity. nih.gov Research in rat models has shown that TMT administration leads to a rapid increase in hydroxyl radical formation and elevations in malondialdehyde (MDA) and protein carbonyl levels in the hippocampus, all markers of significant oxidative stress. nih.gov This initial oxidative damage is believed to be a contributing factor to the subsequent seizures and neuronal degeneration observed in TMT toxicity. nih.gov

Treatment with ascorbate has been shown to significantly reduce TMT-induced seizures and neuronal damage. nih.gov Its protective mechanism is linked to the maintenance of glutathione (B108866) homeostasis in the hippocampus. nih.gov Glutathione is a critical endogenous antioxidant, and TMT has been shown to disrupt its balance. nih.gov Ascorbate helps to counteract this disruption, thereby mitigating the downstream consequences of oxidative stress. nih.gov Studies have demonstrated that ascorbate treatment can attenuate the initial oxidative burst, preserve glutathione levels, and ultimately protect against the neurodegenerative effects of TMT in a dose-dependent manner. nih.gov

Table 1: Effects of Ascorbate on TMT-Induced Neurotoxicity Markers

Marker Effect of TMT Effect of Ascorbate Treatment
Hydroxyl Radical Formation Increased Attenuated
Malondialdehyde (MDA) Levels Increased Attenuated
Protein Carbonyl Levels Increased Attenuated
Seizure Activity Increased Attenuated
Neuronal Degeneration Present Attenuated

Alpha-tocopherol (B171835), a form of Vitamin E, is a lipid-soluble antioxidant that plays a crucial role in protecting cell membranes from lipid peroxidation. wikipedia.org Its mechanism involves donating a hydrogen atom to lipid radicals, thereby halting the chain reaction of oxidation. wikipedia.org The resulting oxidized α-tocopheroxyl radicals can be recycled back to their active, reduced form by other antioxidants like ascorbate. wikipedia.org

In the context of trimethyltin (TMT) neurotoxicity, alpha-tocopherol has demonstrated protective effects. nih.gov Studies on human neuroblastoma SH-SY5Y cells have shown that α-tocopherol can alleviate TMT-induced toxicity. nih.gov It is thought to work by scavenging free radicals, thus preventing the oxidative damage that is a key component of TMT's neurotoxic mechanism. nih.gov Research has indicated that α-tocopherol can attenuate TMT-induced neuronal injury, highlighting its potential as a neuroprotective agent. nih.gov The synergistic relationship between alpha-tocopherol and other antioxidants, such as phospholipids, has also been noted for its potential to enhance its protective effects. dss.go.th

Allopurinol (B61711) is a xanthine (B1682287) oxidase inhibitor, which means it blocks the enzyme responsible for the production of uric acid and, in the process, reduces the formation of superoxide (B77818) radicals. viamedica.pl This mechanism of action gives it antioxidant properties. Research has shown that allopurinol can offer neuroprotection in various models of neuronal injury, including those involving oxidative stress. viamedica.plnih.gov

In studies investigating its effect on trimethyltin (TMT)-induced neurotoxicity, allopurinol has been shown to ameliorate neuronal damage. nih.gov Specifically, in human neuroblastoma SH-SY5Y cells, allopurinol, acting as a hydroxyl radical scavenger, was found to lessen the toxic effects of TMT. nih.gov The neuroprotective mechanism of allopurinol in this context is attributed to its ability to inhibit xanthine oxidase, thereby reducing the generation of free radicals that contribute to the neuronal damage seen in TMT exposure. viamedica.pl

N-acetylcysteine (NAC) is a precursor to L-cysteine and, consequently, to the endogenous antioxidant glutathione. jpreventionalzheimer.com By boosting glutathione levels, NAC enhances the cell's capacity to counteract oxidative stress. jpreventionalzheimer.com This is particularly relevant in conditions of neurotoxicity where oxidative damage is a key pathological feature. gene.vision

Research has demonstrated the protective effects of NAC against trimethyltin (TMT)-induced neurotoxicity. nih.gov In studies utilizing human neuroblastoma SH-SY5Y cells, NAC, as a glutathione precursor, was shown to alleviate the toxicity induced by TMT. nih.gov This suggests that by replenishing glutathione stores, NAC helps to mitigate the oxidative stress that is central to TMT's neurotoxic mechanism. nih.gov Further investigations have shown that NAC can protect against apoptosis and neuronal damage in various models of neurotoxicity. plos.org

Table 2: Protective Mechanisms of N-Acetylcysteine (NAC)

Mechanism Description Relevance to TMT Neurotoxicity
Glutathione Precursor Increases the synthesis of glutathione, a major intracellular antioxidant. jpreventionalzheimer.com Counteracts the oxidative stress induced by TMT. nih.gov
Free Radical Scavenging Can directly scavenge reactive oxygen species. frontiersin.org Reduces the direct cellular damage caused by TMT-induced free radicals.

Lycopene (B16060), a carotenoid found abundantly in tomatoes, is a powerful antioxidant known for its ability to scavenge free radicals. capes.gov.brnih.gov Its neuroprotective properties have been investigated in the context of trimethyltin (TMT)-induced neurotoxicity, with studies demonstrating its efficacy in protecting neurons from damage. capes.gov.brnih.govmdpi.com

Research using primary cultured rat hippocampal neurons has shown that lycopene pretreatment can improve cell viability and inhibit apoptosis in neurons exposed to TMT. capes.gov.brnih.gov The protective mechanism of lycopene involves the inhibition of the mitochondrial apoptotic pathway. capes.gov.brnih.gov Specifically, lycopene has been found to inhibit the accumulation of mitochondria-derived reactive oxygen species (ROS), a key event in TMT-induced oxidative stress. capes.gov.brnih.gov Furthermore, lycopene ameliorates the TMT-induced activation of the mitochondrial permeability transition pore (mPTP) and the subsequent depolarization of the mitochondrial membrane potential. capes.gov.brnih.gov This, in turn, reduces the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner enzyme in apoptosis. capes.gov.brnih.gov These findings highlight the potential of lycopene to counteract neurodegenerative processes by targeting mitochondrial dysfunction and oxidative stress. capes.gov.brnih.govresearchgate.net

Ginkgo biloba extract (GBE) is a well-known herbal supplement recognized for its antioxidant and anti-inflammatory properties. nih.govresearchgate.net Numerous studies have investigated its neuroprotective potential against various neurotoxic insults, including that induced by trimethyltin (TMT). nih.govnih.gov

Research in animal models has demonstrated that GBE can effectively counteract the neurotoxic effects of TMT. nih.govnih.gov Co-administration of GBE with TMT has been shown to improve cognitive function and reduce oxidative stress, as evidenced by decreased levels of malondialdehyde (MDA) and total ROS. nih.gov GBE treatment also leads to a significant improvement in the levels of antioxidant enzymes that are typically suppressed by TMT. nih.gov

Furthermore, GBE has been found to suppress the activation of astrocytes and the expression of pro-inflammatory cytokines, such as TNF-α and IL-1α, which are elevated following TMT administration. nih.gov Histopathological analysis has revealed that GBE can ameliorate hippocampal neuronal injury caused by TMT. nih.gov The protective effects of GBE are also linked to the downregulation of the Bcl-2 mitochondrial apoptotic pathway, which is induced by TMT. nih.gov These findings suggest that Ginkgo biloba extract exerts its neuroprotective effects against TMT-induced neurodegeneration through multiple mechanisms, including its antioxidant and anti-inflammatory activities. nih.govnih.govscience.gov

Lycopene

Anti-Inflammatory Approaches

Neuroinflammation is a key component of TMT-induced neurotoxicity, involving the activation of glial cells and the production of pro-inflammatory cytokines. nih.govnih.gov Several anti-inflammatory strategies have been investigated for their potential to counteract these effects.

Flaxseed oil (FSO), a rich source of the omega-3 fatty acid alpha-linolenic acid (ALA), has demonstrated significant neuroprotective properties in models of TMT intoxication. nih.govresearchgate.netnih.gov Studies have shown that dietary supplementation with FSO can reduce hippocampal cell death, prevent the activation of astrocytes, and inhibit their polarization towards a pro-inflammatory state. nih.govresearchgate.netresearchgate.net

The protective mechanism of FSO and ALA involves the modulation of key signaling pathways. Research indicates that FSO treatment leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the PI3K/Akt pathway, while suppressing the activation of the ERK pathway in the hippocampus. nih.govresearchgate.net These changes are associated with a reduction in the expression of inflammatory molecules. nih.govresearchgate.net Furthermore, in vitro studies have confirmed that ALA pretreatment can prevent TMT-induced polarization of cultured astrocytes towards a pro-inflammatory phenotype. nih.govnih.gov These beneficial effects are linked to an increased content of n-3 fatty acids within the hippocampus. nih.govresearchgate.net

Table 1: Effects of Flaxseed Oil (FSO) and Alpha-Linolenic Acid (ALA) on TMT-Induced Neurotoxicity

Intervention Model Key Findings References
Flaxseed Oil (FSO) Rat model of TMT intoxication Reduced hippocampal cell death, prevented astrocyte activation, inhibited pro-inflammatory polarization of astrocytes. nih.govresearchgate.net nih.gov, researchgate.net
Alpha-Linolenic Acid (ALA) Cultured astrocytes Prevented TMT-induced polarization towards a pro-inflammatory phenotype. nih.govnih.gov nih.gov, nih.gov
Flaxseed Oil (FSO) Rat model of TMT intoxication Upregulated BDNF and PI3K/Akt signaling, suppressed ERK activation. nih.govresearchgate.net nih.gov, researchgate.net

Melatonin (B1676174), a hormone produced by the pineal gland, is a well-documented anti-inflammatory and neuroprotective agent. nih.govresearchgate.net In the context of TMT-induced neurotoxicity, melatonin has been shown to significantly alleviate neuronal damage. nih.govresearchgate.net Studies in mice have demonstrated that melatonin administration can attenuate hippocampal neuron loss, inhibit seizure-like activity, and improve memory deficits caused by TMT. nih.govresearchgate.net

The anti-inflammatory effects of melatonin in TMT models are marked by a suppression of neuroinflammatory responses and astrocyte activation. nih.govresearchgate.net This includes a decrease in the production of inflammatory cytokines. nih.govresearchgate.net A key mechanism underlying these protective effects is the regulation of Serine Peptidase Inhibitor, Clade A, Member 3N (SERPINA3N). nih.govresearchgate.net Melatonin significantly suppresses the TMT-induced upregulation of SERPINA3N at both the mRNA and protein levels. nih.govresearchgate.net Overexpression of SERPINA3N in the hippocampus has been found to abolish the protective effects of melatonin, highlighting the critical role of this pathway. nih.govresearchgate.net Furthermore, melatonin has been shown to protect against TMT-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. nih.govmdpi.com

The eicosanoid pathways, involving lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), play a role in TMT-induced neuroinflammation and subsequent neurotoxicity. mdpi.comnih.gov Inhibition of these enzymes has emerged as a potential therapeutic strategy. mdpi.comnih.gov Studies have shown that inhibitors of LOX and COX-2 can protect human dopaminergic neuroblastoma SH-SY5Y cells from TMT-induced damage. mdpi.comnih.gov

Specifically, the selective LOX inhibitor esculetin (B1671247), the selective COX-2 inhibitors meloxicam (B1676189) and celecoxib, and phenidone, an inhibitor of both LOX and COX-2, have all been found to attenuate TMT-induced neurotoxicity. mdpi.comresearchgate.net These inhibitors work by mitigating the TMT-induced elevation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nuclear Factor-ĸB (NF-ĸB). nih.govmdpi.com Pre-treatment with meloxicam or esculetin has been shown to significantly reduce the increase in these pro-inflammatory cytokines following TMT exposure. nih.gov

Table 2: Effects of LOX and COX-2 Inhibitors on TMT-Induced Neurotoxicity in SH-SY5Y Cells

Inhibitor Target Effect References
Esculetin LOX Attenuated neurotoxicity, reduced pro-inflammatory cytokines. nih.govmdpi.com mdpi.com, nih.gov
Meloxicam COX-2 Attenuated neurotoxicity, reduced pro-inflammatory cytokines. nih.govmdpi.com mdpi.com, nih.gov
Celecoxib COX-2 Attenuated neurotoxicity. mdpi.com mdpi.com
Phenidone LOX and COX-2 Attenuated neurotoxicity. mdpi.com mdpi.com

Scolopendra water extract (SWE), derived from the centipede Scolopendra subspinipes mutilans, has been used in traditional medicine for its anti-inflammatory properties. nih.govresearchgate.net Research has evaluated the protective effects of SWE against TMT-induced neurodegeneration. nih.govresearchgate.net In vitro studies on primary cultures of mouse hippocampal neurons demonstrated that SWE pretreatment significantly reduced TMT-induced cytotoxicity in a dose-dependent manner. nih.govresearchgate.net

In vivo studies in mice have shown that administration of SWE prior to TMT injection significantly attenuated hippocampal cell degeneration and seizures. nih.gov The protective mechanism of SWE is linked to a reduction in the activation of microglia and astrocytes in the dentate gyrus of the hippocampus. nih.govnih.gov This suggests that SWE protects against TMT-induced neurotoxicity by suppressing the neuroinflammatory response. nih.govnih.gov

Dexamethasone (B1670325) is a potent synthetic glucocorticoid with anti-inflammatory effects. nih.gov However, its efficacy in mitigating TMT-induced neuronal damage appears to be limited. One study reported that the anti-inflammatory agent dexamethasone failed to inhibit neuronal damage in the hippocampus of mice treated with TMT. nih.govresearchgate.net This lack of efficacy suggests that the inflammatory processes in TMT neurotoxicity may be resistant to certain glucocorticoid-based interventions or that other pathological mechanisms play a more dominant role in the neuronal death cascade. nih.govresearchgate.net

Scolopendra Water Extract

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in TMT-induced neurotoxicity. acs.orgnih.govmdpi.com TMT exposure triggers the activation of apoptotic pathways, leading to the demise of neurons. acs.orgnih.govmdpi.com

Research has shown that TMT induces apoptosis in a concentration-dependent manner. acs.org The process involves the Bcl-2 family of proteins, with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. mdpi.comacs.org This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis. mdpi.com

Furthermore, TMT-induced apoptosis is associated with the activation of caspases, which are key executioners of the apoptotic process. acs.orgresearchgate.net Specifically, TMT treatment leads to increased activity of caspase-3 and the release of mitochondrial cytochrome c. acs.orgmdpi.com The activation of caspase-3 is considered a point of no return in the apoptotic cascade. researchgate.net Studies have demonstrated that TMT-induced neurodegeneration is linked to caspase-3-dependent apoptosis. mdpi.com

In some models, TMT has also been shown to upregulate the expression of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) and p21. acs.org Interestingly, while TMT activates p53 target genes, the expression level of p53 itself may not be affected. acs.org Some therapeutic interventions, such as the ginsenoside Rd, have been shown to prevent TMT-induced cell apoptosis by regulating the expression of Bcl-2, Bax, and caspase-3. oncotarget.com

Lycium barbarum Polysaccharides (LBP) and Sonic Hedgehog/PI3K/Akt Signaling

Lycium barbarum polysaccharides (LBP), the active component of the wolfberry fruit, have demonstrated significant neuroprotective effects against Trimethyltin (TMT)-induced neurotoxicity. nih.govnih.gov TMT exposure is known to induce apoptosis in neuronal cells by inhibiting crucial survival pathways. nih.gov Studies on mouse neuro-2a (N2a) cells show that TMT treatment leads to a dose-dependent increase in apoptosis, marked by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and increased caspase-3 activity. nih.govnih.gov Furthermore, TMT induces significant oxidative stress, evidenced by the excessive generation of reactive oxygen species (ROS) and malondialdehyde (MDA), alongside a reduction in superoxide dismutase (SOD) activity. nih.govnih.gov

The mechanism behind this toxicity involves the inhibition of the Sonic Hedgehog (Shh) and PI3K/Akt signaling pathways, which are vital for neuronal survival. nih.govnih.gov TMT significantly decreases the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β), a key downstream target in these pathways. nih.gov

The therapeutic action of LBP directly counteracts these effects. The addition of LBP to TMT-treated cells has been shown to activate the Shh and PI3K/Akt pathways, leading to upregulated GSK-3β phosphorylation. nih.govscience.gov This reactivation ultimately mitigates the oxidative stress and apoptosis caused by TMT. nih.gov The critical role of these pathways is confirmed by experiments where specific inhibitors of Shh (GDC-0449) or PI3K (LY294002) block the protective effects of LBP and exacerbate TMT-induced apoptosis. nih.gov

Table 1: Effect of TMT and LBP on Key Apoptotic and Signaling Markers in N2a Cells

MarkerEffect of Trimethyltin (TMT)Effect of Lycium barbarum Polysaccharides (LBP) Treatment
Apoptosis ▲ Increase▼ Decrease
Bax (Pro-apoptotic) ▲ Upregulate▼ Downregulate
Bcl-2 (Anti-apoptotic) ▼ Downregulate▲ Upregulate
Caspase-3 Activity ▲ Increase▼ Decrease
Reactive Oxygen Species (ROS) ▲ Increase▼ Decrease
PI3K/Akt Pathway Activity ▼ Inhibit▲ Activate
Shh Pathway Activity ▼ Inhibit▲ Activate
Phosphorylated GSK-3β ▼ Decrease▲ Increase

Data sourced from studies on mouse neuro-2a cells. nih.govnih.gov

Autophagy Activators (e.g., Rapamycin (B549165), Lithium)

Autophagy, a cellular process for degrading and recycling damaged components, plays a significant role in the neuronal response to TMT toxicity. Ultrastructural studies have identified the formation of autophagic vacuoles in neurons following TMT intoxication, indicating an activation of this pathway. nih.gov Research using neuronal cell cultures has sought to determine whether this activation is a protective response or part of the cell death mechanism.

Findings demonstrate that modulating the autophagy pathway can significantly alter neuronal vulnerability to TMT. nih.gov The use of autophagy inhibitors, such as 3-methyladenine, was found to severely enhance the neurotoxic effects of TMT. nih.gov Conversely, known autophagy activators have shown neuroprotective capabilities. nih.govnih.gov

Rapamycin , an inhibitor of the mTOR signaling pathway and a potent inducer of autophagy, contributes to neuronal survival against TMT-induced neurotoxicity. nih.gov By inhibiting mTOR, rapamycin promotes the autophagic process, which appears to increase cell viability during neuronal damage. nih.gov

Lithium also displays neuroprotective effects against TMT, although its mechanisms are more complex due to its multiple cellular targets. nih.gov Chronic lithium treatment has been shown to rescue both hippocampal and cortical neurons from TMT-induced toxicity, an effect accompanied by an increased phosphorylation of GSK-3β. nih.gov Acute lithium treatment is also effective in protecting hippocampal neurons, a result that is thought to be related to the inactivation of inositol (B14025) monophosphatase, a key regulator of the autophagy pathway. nih.gov These findings suggest that enhancing autophagy is a viable strategy for mitigating TMT's damaging effects on neurons. nih.govnih.gov

Table 2: Impact of Autophagy Modulators on TMT-Induced Neurotoxicity

CompoundClassEffect on AutophagyOutcome on TMT Neurotoxicity
Rapamycin Autophagy Activator▲ InducesNeuroprotective nih.govnih.gov
Lithium Autophagy Activator▲ InducesNeuroprotective nih.gov
3-Methyladenine Autophagy Inhibitor▼ InhibitsExacerbates Neurotoxicity nih.gov

Neurotrophic Factor Modulation

The modulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), is a key element in the response to and recovery from TMT-induced hippocampal injury. nih.gov Following TMT administration in mice, which causes acute neurodegeneration in the dentate gyrus, the mRNA and protein levels of BDNF in the hippocampus become elevated. nih.gov

This increase in BDNF appears to trigger a cascade of protective and regenerative events. TMT toxicity markedly increases the expression of phosphorylated extracellular signal-regulated kinases (p-ERK1/2), a downstream target of BDNF signaling. nih.gov This activation of the BDNF/ERK signaling pathway is associated with the differentiation and survival of immature progenitor neurons, suggesting it plays a role in the spontaneous recovery observed after TMT-induced damage. nih.gov In primary cultures of immature hippocampal neurons, treatment with BDNF was shown to alleviate TMT-induced neurotoxicity by activating this ERK pathway. nih.gov

Furthermore, other therapeutic agents leverage this pathway to exert their protective effects. For instance, Flaxseed Oil, rich in α-linolenic acid, was found to reduce TMT-induced hippocampal cell death and neuroinflammation. nih.govresearchgate.net The protective mechanism was linked to the selective upregulation of BDNF and the activation of the PI3K/Akt survival pathway, while suppressing ERK activation in that specific model. nih.gov Stem cell therapies also utilize this principle, as transplanted stem cells can secrete a variety of neurotrophic factors, including BDNF and glial-derived neurotrophic factor (GDNF), which promote neuronal growth, decrease apoptosis, and regulate inflammation in neurodegenerative models. tandfonline.com

Cholinergic System Modulation

Trimethyltin neurotoxicity significantly impacts the cholinergic system, a network crucial for learning and memory. nih.govjst.go.jp TMT-induced neurodegeneration is characterized by a profound deficiency in acetylcholine (B1216132) (ACh) and the reduced activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for its synthesis. jst.go.jp This presynaptic cholinergic deficit is a key contributor to the cognitive impairments observed in TMT toxicity models. nih.govjst.go.jp Furthermore, studies have shown that TMT exposure leads to increased activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, further depleting the neurotransmitter in the synapse. nih.govnih.gov

Therapeutic strategies have focused on counteracting this cholinergic dysfunction. For example, the flavonoid naringenin (B18129) has demonstrated the ability to reverse TMT-induced cognitive deficits, and one of its mechanisms of action is the marked decrease of AChE activity in the hippocampus. nih.govnih.govmdpi.com Similarly, extracts from Chaenomeles sinensis have been found to improve short-term memory in TMT-treated mice, an effect linked to the positive modulation of ChAT activity. jst.go.jp These findings highlight that protecting and restoring the function of the cholinergic system is a critical aspect of mitigating the neurological consequences of TMT exposure.

Emerging Therapeutic Candidates (e.g., Naringenin)

Naringenin, a naturally occurring flavonoid, has emerged as a promising therapeutic candidate against TMT-induced neurodegeneration due to its multifaceted protective mechanisms. nih.govnih.govfrontiersin.org Studies in rat models have shown that naringenin treatment can effectively alleviate cognitive impairments and prevent neuronal loss in the hippocampal CA1 region following TMT exposure. nih.govfrontiersin.org

The neuroprotective effects of naringenin are attributed to its ability to target several key pathological processes initiated by TMT:

Antioxidant and Anti-nitrosative Action: Naringenin markedly decreases hippocampal levels of oxidative stress markers like malondialdehyde (MDA) and nitrite. nih.govresearchgate.net It also enhances the activity of key antioxidant enzymes, including catalase and superoxide dismutase (SOD). nih.govresearchgate.net

Mitochondrial Protection: It helps in preserving mitochondrial membrane potential, indicating a protective effect on mitochondrial integrity. nih.govresearchgate.net

Anti-inflammatory Effects: Naringenin reduces neuroinflammation by decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Modulation of Neurodegeneration Pathways: TMT exposure elevates hippocampal levels of proteins associated with Alzheimer's disease, such as phosphorylated tau (p-tau), amyloid-beta (Aβ), and presenilin 1. nih.govfrontiersin.org Naringenin treatment has been shown to significantly mitigate this TMT-induced increase, suggesting it can modulate critical neurodegenerative pathways. nih.govfrontiersin.orgresearchgate.net

Cholinergic System Protection: As mentioned previously, naringenin also protects cholinergic function by reducing the activity of acetylcholinesterase (AChE). nih.gov

Table 3: Neuroprotective Effects of Naringenin on TMT-Induced Biomarker Changes

Biomarker CategorySpecific MarkerEffect of Trimethyltin (TMT)Effect of Naringenin Treatment
Oxidative Stress Malondialdehyde (MDA)▲ Increase▼ Decrease
Nitrite▲ Increase▼ Decrease
Superoxide Dismutase (SOD)▼ Decrease▲ Enhance Activity
Catalase▼ Decrease▲ Enhance Activity
Inflammation Tumor Necrosis Factor-α (TNF-α)▲ Increase▼ Decrease
Cholinergic System Acetylcholinesterase (AChE) Activity▲ Increase▼ Decrease
AD-Related Proteins Phosphorylated tau (p-tau)▲ Increase▼ Decrease
Amyloid-beta (Aβ)▲ Increase▼ Decrease
Presenilin 1▲ Increase▼ Decrease

Data sourced from studies on rat models of TMT neurotoxicity. nih.govnih.govfrontiersin.orgresearchgate.net

Hydrogen-Rich Water for Neuroprotection

The administration of molecular hydrogen (H₂), either through inhalation or as hydrogen-rich water (HRW), is an emerging therapeutic strategy showing neuroprotective potential against TMT-induced damage. nih.govnih.gov Molecular hydrogen is a novel antioxidant that can easily cross the blood-brain barrier and diffuse into cells and organelles. nih.gov Its protective effects in the TMT model are primarily linked to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov

Studies in mice have demonstrated that H₂ treatment can ameliorate TMT-induced memory deficits. nih.govnih.gov The underlying mechanisms include:

Reduction of Oxidative Stress: H₂ treatment significantly decreases levels of oxidative stress (OS) markers, including reactive oxygen species (ROS), nitric oxide (NO), and malondialdehyde (MDA) in both the serum and the brain of TMT-treated mice. nih.govnih.gov

Modulation of Apoptosis: H₂ therapy counteracts TMT-induced apoptosis by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov

Anti-Inflammatory Action: The treatment reduces levels of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in both serum and brain lysates. nih.govnih.gov

Reduction of AD-Related Biomarkers: H₂ administration has been found to decrease TMT-induced elevations of Alzheimer's disease-related biomarkers like apolipoprotein E (Apo-E), amyloid-β 40 (Aβ-40), and phosphorylated-tau (p-tau). nih.gov

These findings suggest that hydrogen therapy could be a candidate for repairing cognitive dysfunction associated with neurodegenerative conditions. nih.gov

Sources and Applications in Industry and Agriculture

Trimethyltin bromide, as part of the larger family of organotin compounds, has a history of use in various industrial and agricultural applications. While specific applications of this compound itself are more common in laboratory and research settings, understanding the broader context of organotin use provides insight into potential environmental and occupational exposure sources.

Historically, organotin compounds, particularly trisubstituted organotins, have been utilized as agricultural pesticides, fungicides, and biocides in various products. researchgate.net For instance, triphenyltin (B1233371) derivatives have seen significant use in agricultural applications. One of the most prominent uses of organotins has been in antifouling paints for ship hulls to prevent the growth of marine organisms. nih.govtandfonline.com This application has been a major source of organotin pollution in marine and freshwater ecosystems. nih.govtandfonline.com

In the industrial sector, organotin compounds, including methyltins, are used as heat and light stabilizers in the production of polyvinyl chloride (PVC) plastics. chemicalbook.comnih.govgdmlac.com.cnuu.nl Trimethyltin chloride, a related compound, is a byproduct in the synthesis of these heat stabilizers. researchgate.net These PVC products have a wide range of applications, including pipes, packaging films, and flooring. researchgate.net this compound also serves as a reagent and catalyst in various chemical reactions, including in the development of organometallic materials for thin-film deposition and pharmaceuticals. chemicalbull.comamericanelements.com

It is important to note that due to their toxicity, the use of some organotin compounds, like tributyltin in antifouling paints, has been restricted or banned in many countries. capes.gov.brscispace.com Consequently, the primary contemporary use of this compound is often confined to controlled laboratory settings for organic synthesis and research. solubilityofthings.com

Table 1: Industrial and Agricultural Applications of Organotin Compounds

Application AreaSpecific UseOrganotin Compounds Involved
IndustryPVC StabilizersDimethyltin, Monobutyltins chemicalbook.comuu.nl
IndustryCatalysts in Chemical SynthesisThis compound, Diorganotin compounds uu.nlchemicalbull.comamericanelements.com
IndustryThin Film DepositionThis compound chemicalbull.comamericanelements.com
AgriculturePesticides/FungicidesTriphenyltin derivatives, Trisubstituted organotins researchgate.net
MarineAntifouling PaintsTributyltin (largely phased out) nih.govtandfonline.com

Exposure Routes and Biomonitoring in Research Settings

In research laboratories, exposure to this compound can occur through several routes: inhalation, dermal contact, and ingestion. oup.comstanford.edunih.gov Due to its volatility and the potential for aerosol generation during handling, inhalation of vapors or dust is a significant concern. fishersci.comthermofisher.com Direct skin contact can lead to absorption of the compound, and accidental ingestion can also occur. oup.comstanford.edunih.gov

Given the high toxicity of trimethyltin compounds, minimizing exposure is critical. This is achieved through the use of engineering controls such as chemical fume hoods and glove boxes, as well as personal protective equipment (PPE) including appropriate gloves, lab coats, and eye protection. fishersci.comthermofisher.comki.se

Biomonitoring in occupational settings involves measuring the concentration of tin or its metabolites in biological samples to assess exposure. Elevated levels of tin in urine and blood have been used to confirm exposure in individuals who have experienced accidental contact with trimethyltin compounds. For instance, a case study reported elevated urinary tin levels in a 23-year-old male who exhibited symptoms of delirium and memory loss after exposure to trimethyltin vapors.

The elimination half-life of tin from various tissues following exposure to this compound has been studied in animal models. Research in rats indicated elimination half-times of 10 days for blood and brain, 11 days for the heart, 12 days for the kidney, and 15 days for the liver. cdc.gov These findings underscore the potential for accumulation and the importance of preventing exposure.

Table 2: Exposure Routes and Biomonitoring for this compound

AspectDetails
Primary Exposure RoutesInhalation, Dermal Contact, Ingestion oup.comstanford.edunih.gov
Control MeasuresChemical fume hoods, Personal Protective Equipment (gloves, lab coats, eye protection) fishersci.comthermofisher.comki.se
Biomonitoring AnalytesTin in urine and blood
Significance of BiomonitoringConfirms exposure and can be correlated with clinical symptoms.

Environmental Fate and Degradation Processes of Organotins

The environmental fate of organotin compounds, including this compound, is influenced by their physical and chemical properties. When released into the environment, organotins are generally expected to partition to water, sediment, and soil. canada.ca Due to their moderate to high adsorption coefficients, they tend to bind to suspended particulate matter and bottom sediments in aquatic systems. canada.cacdc.gov Partitioning to the air is generally considered negligible. canada.ca

Degradation of organotin compounds in the environment occurs through both biological and abiotic processes. cdc.gov The primary degradation pathway involves the sequential removal of the organic groups (dealkylation or dearylation) from the tin atom. canada.caresearchgate.net This process can be mediated by UV irradiation (photodegradation) and microbial action (biodegradation). cdc.gov For example, tributyltin degrades to dibutyltin, then monobutyltin, and finally to inorganic tin. canada.caresearchgate.net This degradation process generally leads to a decrease in toxicity. researchgate.net

The persistence of organotins varies depending on the environmental compartment and conditions. In water, the half-lives of hydrolyzed organotins are estimated to be less than a few months at 20°C. canada.ca However, in sediments, particularly in anoxic (low oxygen) layers, their half-lives can be significantly longer, ranging from years to decades for compounds like tributyltin. canada.ca The stability of organotins also varies, with most being stable in their pure form but potentially unstable in solution, where they can decompose. chromatographyonline.com

Sustainable Chemistry Practices and Minimization of Environmental Impact

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. scispace.com In the context of research involving this compound, these principles can be applied to minimize environmental impact.

One key principle is the use of safer chemicals and reaction conditions. researchgate.net Research has been conducted to find less toxic alternatives to organotin compounds in various applications. rsc.org For example, a product called Sea-Nine™, which is degradable and less toxic, was developed to replace organotin-based antifouling paints. scispace.comacs.org

Another important aspect is waste prevention and the design of energy-efficient processes. researchgate.netrsc.org This involves optimizing reaction conditions to maximize atom economy (the efficiency of a reaction in converting reactants to the desired product) and reduce the generation of byproducts. researchgate.net The use of safer solvents, such as water-based systems, can also mitigate environmental pollution. researchgate.net

For laboratory work, this translates to carefully planning experiments to use the minimum amount of hazardous material necessary and implementing proper waste disposal procedures for any materials contaminated with this compound. stanford.edu This includes segregating hazardous waste and ensuring it is handled and disposed of according to institutional and regulatory guidelines. fishersci.comthermofisher.com The broader goal is to design chemical products and processes that are safer for human health and the environment throughout their entire lifecycle. scispace.comacs.org

Risk Assessment Frameworks in Academic Research

In an academic research setting, a thorough risk assessment is essential before working with highly toxic substances like this compound. ki.se This process involves identifying potential hazards, evaluating the likelihood and severity of potential harm, and implementing control measures to mitigate risks. acs.orgoregonstate.edu

A typical risk assessment framework includes the following steps:

Hazard Identification : This involves recognizing the intrinsic hazardous properties of the chemical. For this compound, this includes its high acute toxicity via all exposure routes. stanford.eduacs.org Safety Data Sheets (SDS) are a critical source of this information. oregonstate.edu

Dose-Response Assessment : This step quantifies the relationship between the dose of the substance and the occurrence of adverse health effects. acs.org

Exposure Assessment : This involves evaluating the potential routes, duration, and frequency of exposure for researchers. acs.org

Based on the risk characterization, appropriate control measures are implemented. These can include:

Engineering Controls : Using chemical fume hoods or glove boxes to contain the hazard at the source. fishersci.comthermofisher.com

Administrative Controls : Establishing standard operating procedures (SOPs), providing training, and restricting access to authorized personnel. oregonstate.edu

Personal Protective Equipment (PPE) : Requiring the use of gloves, lab coats, and eye protection. ki.se

Several frameworks and models for chemical risk assessment exist, such as those developed by the Environmental Protection Agency (EPA) and other international bodies. frontiersin.orgresearchgate.netwho.int These frameworks provide a systematic approach to evaluating and managing the risks associated with hazardous chemicals in the workplace, including research laboratories. frontiersin.orgnih.gov The goal is to ensure that all work is conducted in a manner that protects the health and safety of researchers and minimizes the potential for environmental release. nih.govki.se

Conclusion

Trimethyltin (B158744) bromide is a compound of significant scientific interest, bridging the worlds of synthetic chemistry and neurobiology. Its historical roots are deeply embedded in the development of organotin chemistry, and it continues to be a relevant precursor in modern organic synthesis, particularly for the construction of complex molecules via cross-coupling reactions. Simultaneously, its potent and selective neurotoxic properties have made it an invaluable tool for neuroscientists seeking to understand the fundamental mechanisms of neuronal injury and death. The dual nature of trimethyltin bromide underscores the notion that the utility and impact of a chemical compound are defined by the context of its application.

Advanced Research Methodologies and Future Directions

Omics Technologies in Trimethyltin (B158744) Bromide Research

Omics disciplines offer a holistic view of the biological perturbations caused by trimethyltin bromide, enabling researchers to profile changes across multiple molecular levels.

Proteomics (e.g., Mitochondrial Proteins)

Quantitative proteomics has become an invaluable tool for dissecting the neurotoxic effects of trimethyltin (TMT) at the protein level, with a particular focus on mitochondrial function. Mitochondria are primary targets of TMT-induced toxicity, and proteomic analyses have revealed significant alterations in the mitochondrial proteome following exposure. frontiersin.org

In a key study, quantitative proteomics identified a total of 7,303 proteins in the hippocampus of mice, with 224 proteins showing a significant change in expression after TMT exposure. frontiersin.org These differentially expressed proteins were primarily involved in critical pathways such as the tricarboxylic acid (TCA) cycle, respiratory electron transport, and various metabolic processes. frontiersin.org Notably, several proteins integral to the mitochondrial respiratory chain exhibited dose- and time-dependent changes. frontiersin.org These findings underscore that the impairment of mitochondrial respiratory chain transport is a potential mechanism of TMT-induced hippocampal toxicity. frontiersin.org

Table 1: Key Mitochondrial Proteins Altered by Trimethyltin Exposure

Protein NameAbbreviationFunctionObserved Change
Succinate-CoA ligase subunitSUCLG1TCA CycleAltered Expression
NADH dehydrogenase subunit 5ND5Respiratory Electron TransportAltered Expression
NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 4-like 2NDUFA4L2Respiratory Electron TransportAltered Expression
Cytochrome c oxidase assembly factor 7COA7Respiratory Electron TransportAltered Expression
B-cell lymphoma 2 (Bcl-2) associated X proteinBaxApoptosis RegulationUp-regulated
B-cell lymphoma 2Bcl-2Apoptosis RegulationDown-regulated
Data sourced from a study on trimethyltin chloride-exposed mice, highlighting changes in the hippocampal mitochondrial proteome. frontiersin.org

Gene Expression Profiling (e.g., RNA sequencing)

Gene expression profiling, particularly through techniques like RNA sequencing (RNA-seq), provides a comprehensive snapshot of the transcriptional changes that occur in response to trimethyltin exposure. researchgate.netfrontiersin.orgcapes.gov.br These studies have been instrumental in identifying the molecular pathways activated during TMT-induced neurodegeneration. nih.gov

Research using gene expression profiling in the hippocampus of TMT-treated mice has demonstrated a significant activation of pathways related to inflammation, neurodegeneration, and apoptosis. nih.gov A prominent finding from these analyses is the upregulation of genes involved in caspase-dependent apoptosis. nih.gov Specifically, a significantly increased expression has been observed for both caspase 3 and caspase 8, key executioner and initiator caspases, respectively. nih.gov This aligns with morphological evidence showing apoptotic neuronal death in affected brain regions. nih.gov RNA-seq allows for an unbiased and in-depth characterization of these global gene expression profiles, helping to unravel the complex molecular machinery behind TMT's selective neurotoxicity. frontiersin.orgcapes.gov.br

Table 2: Genes with Altered Expression in Trimethyltin-Induced Neurodegeneration

GeneFunctionExpression ChangeImplication
Caspase 3ApoptosisIncreasedActivation of cell death pathway
Caspase 8ApoptosisIncreasedInitiation of caspase cascade
NF-kappa-B inhibitor alphaInflammation/ApoptosisIncreasedModulation of inflammatory and cell death signals
Based on gene expression profiling data from murine hippocampus following TMT intoxication. nih.gov

Metabolomics

Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of the physiological state of a cell and is increasingly used for neurotoxicity testing. rsc.org In the context of trimethyltin, metabolomic approaches have been employed to assess the metabolic disruptions caused by the compound. rsc.orgdojindo.com

In vitro studies have utilized metabolomics to analyze the metabolic changes in cellular models exposed to trimethyltin chloride. rsc.org This approach allows for the identification of clusters of metabolic alterations that are dependent on the compound's target organ toxicity. rsc.org Such data indicates the potential for developing predictive models for neurotoxicity based on specific metabolic fingerprints. rsc.org Untargeted metabolomics, in particular, is a powerful hypothesis-generating tool that can uncover novel metabolic pathways affected by trimethyltin exposure. rsc.orgnih.gov

Advanced Imaging Techniques

Advanced imaging modalities provide non-invasive, dynamic, and spatially resolved information on the functional and pathological consequences of this compound exposure in living systems.

PET/CT Imaging for Energy Metabolism Assessment

Positron Emission Tomography/Computed Tomography (PET/CT) is a powerful dual-modality imaging technique that allows for the assessment of both metabolic function and anatomical structure. tcichemicals.comnih.gov In trimethyltin research, PET/CT has been effectively used to investigate the impact on cerebral energy metabolism. nih.gov

Studies utilizing PET/CT imaging in rats exposed to trimethyltin have revealed a widespread reduction in energy metabolism across various brain regions. nih.gov Glucose is the primary energy source for the brain, and its metabolism is crucial for numerous cellular functions. nih.gov By using radiotracers like 18F-fluorodeoxyglucose (FDG), PET scans can visualize and quantify regional glucose uptake, providing a direct measure of metabolic activity. tcichemicals.com The observed decrease in energy metabolism is highly consistent with behavioral and pathological findings in TMT-induced encephalopathy, establishing PET/CT as a sensitive method for detecting the neurotoxic effects of this compound. nih.gov

Microfluorometric Imaging for ROS Detection

Microfluorometric imaging is a technique that uses fluorescent probes to visualize and measure various cellular processes in real-time, including the generation of reactive oxygen species (ROS). Oxidative stress is a widely accepted pathogenic mechanism in trimethyltin-mediated neurotoxicity, and microfluorometric imaging has been pivotal in confirming the role of ROS. nih.govrsc.org

Studies using this technique on primary cultured rat hippocampal neurons have shown that exposure to trimethyltin leads to a significant accumulation of mitochondria-derived ROS. nih.govrsc.org Specific fluorescent probes, which become brightly fluorescent upon oxidation by ROS, are loaded into cells and imaged with a fluorescence microscope. nih.gov This method has revealed that trimethyltin exposure triggers a build-up of ROS within the mitochondria, a key event that contributes to subsequent mitochondrial dysfunction and apoptosis. nih.govrsc.org These findings directly link trimethyltin neurotoxicity to the induction of oxidative stress at a subcellular level. nih.gov

Computational Approaches

Computational methods are increasingly vital in toxicology and chemical research, offering powerful tools to predict and understand the behavior of compounds like this compound. vensel.org These approaches can minimize the need for extensive laboratory work and provide insights into molecular interactions and potential toxicity. vensel.org

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. openaccessjournals.com This method is instrumental in understanding the interaction between a ligand, such as a trimethyltin compound, and a biological target, typically a protein. openaccessjournals.com By simulating the binding process, researchers can estimate the binding affinity, which is a measure of the strength of the interaction. rasayanjournal.co.in

In the context of this compound, molecular docking can elucidate its binding mechanisms to various proteins, which is crucial for understanding its toxic effects. For instance, studies on other organotin compounds have successfully used molecular docking to investigate their binding to proteins like bovine serum albumin (BSA). nih.gov These studies can determine thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding, which reveal the spontaneity and the primary forces driving the interaction. nih.govresearchgate.net For example, a negative ΔG indicates a spontaneous binding process. nih.gov

The following table illustrates the type of data that can be obtained from molecular docking and binding affinity studies for an organotin compound with a target protein.

ParameterValueInterpretation
Binding Energy (kcal/mol)-10.26 to -11.94Indicates strong binding affinity to the target protein. mdpi.com
Gibbs Free Energy (ΔG) (kJ/mol)-36.5 to -33.6Shows the spontaneity of the binding process. nih.gov
Enthalpy Change (ΔH) (kJ/mol)-122.7Suggests that the interaction is exothermic. nih.gov
Entropy Change (ΔS) (J/mol·K)-287.4A decrease in entropy suggests a more ordered system upon binding. nih.gov

This table is illustrative and based on data for similar organotin compounds.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models represent a significant advancement over traditional two-dimensional (2D) cultures by more accurately mimicking the complex architecture and microenvironment of biological tissues. nih.gov These models, which include spheroids and organoids, provide a more physiologically relevant platform for studying the effects of toxic compounds. frontiersin.org

For neurotoxicity studies involving this compound, 3D cell culture models are particularly valuable. For example, re-aggregating brain cell cultures can replicate the tissue-like organization of the brain and have been used to study the effects of neurotoxicants like trimethyltin chloride. researchgate.net These models can display complex neuronal activities, including spontaneous firing and synaptic transmission, allowing researchers to detect early neurotoxic effects before the onset of general cytotoxicity. researchgate.net Research on trimethyltin in rat cochlear organotypic cultures has shown that it preferentially damages auditory nerve fibers and spiral ganglion neurons in a dose-dependent manner. nih.gov

The use of 3D models allows for the investigation of cellular interactions, such as the protective role of astrocytes against trimethyltin-induced neurotoxicity. researchgate.net Astrocytes in co-culture with neurons have been shown to mitigate the damage caused by trimethyltin, highlighting the importance of studying cell-cell interactions in toxicology. researchgate.net

Investigation of Long-Term Consequences of this compound Exposure

Exposure to trimethyltin compounds can lead to persistent and long-term health effects, particularly neurological and cognitive deficits. Workers exposed to trimethyltin have reported enduring symptoms such as memory loss, fatigue, and mood disturbances years after the initial exposure.

Animal studies have corroborated these findings, showing that both prenatal and postnatal exposure to trimethyltin can induce long-lasting behavioral and neurological effects on the developing central nervous system. nih.gov Acute exposure in adult rats leads to a distinct behavioral syndrome that includes tremors, seizures, and aggression, along with impairments in learning and memory. nih.gov The neuropathological effects are often concentrated in the limbic system, with damage to the granular neurons of the fascia dentata and the pyramidal cells of the Ammon's horn. nih.gov

Long-term exposure may also lead to damage to other organs, such as the liver and kidneys. nj.gov Furthermore, there is concern that trimethyltin compounds may have mutagenic effects, although this requires further investigation. nj.gov

Exploration of Individual Susceptibility and Genetic Factors in Toxicity

Individuals exhibit significant variability in their susceptibility to the toxic effects of chemical agents, a phenomenon influenced by a combination of genetic, lifestyle, and environmental factors. rroij.com Understanding the genetic basis of this susceptibility is crucial for risk assessment and the development of personalized preventative strategies. rroij.com

Genetic polymorphisms in genes that encode for metabolic enzymes, DNA repair proteins, and components of the antioxidant defense and immune systems can all contribute to differential responses to toxicant exposure. rroij.comnih.gov For example, variations in the cytochrome P450 (CYP) family of enzymes can alter the rate at which a toxic substance is metabolized and eliminated from the body. rroij.com Similarly, the efficiency of DNA repair mechanisms, which can be affected by genetic variants, plays a role in mitigating the genotoxic effects of certain chemicals. rroij.com

While specific studies on genetic susceptibility to this compound are not widely available, research on other toxicants has established the importance of this area. For instance, studies on heavy metals like lead and cadmium have used model organisms like Drosophila melanogaster to identify genetic variants associated with resistance to toxicity. plos.org Such approaches could be applied to investigate the genetic underpinnings of susceptibility to this compound.

Development of Novel Biomarkers for this compound Neurotoxicity

The development of sensitive and specific biomarkers is essential for monitoring exposure to neurotoxicants like this compound and for the early detection of its adverse effects. A biomarker is a measurable indicator of a biological state or condition.

Recent research has focused on identifying novel biomarkers for trimethyltin-induced neurotoxicity. One promising candidate is the neurofilament light chain (NfL), a protein component of the neuronal cytoskeleton. oup.com Studies in mice have shown that exposure to trimethyltin leads to increased levels of NfL in both the cerebrospinal fluid and plasma, which correlates with brain lesions and neuronal cell death. oup.com This suggests that plasma NfL could serve as a minimally invasive biomarker for neurodegeneration caused by trimethyltin. oup.com

Other potential biomarkers include the activation of caspase-3, an enzyme indicative of apoptotic cell death, which has been observed in trimethyltin-induced damage to auditory neurons. nih.gov Additionally, metabolomics approaches, which analyze the global metabolic profile of a biological system, are being explored to identify metabolic fingerprints that could serve as biomarkers for neurotoxicity. researchgate.net

Q & A

Q. What analytical methods are recommended for assessing the purity of trimethyltin bromide in pharmacopeial standards?

this compound's purity in pharmacopeial contexts (e.g., USP monographs) requires adherence to standardized testing protocols. Methods include:

  • High-Performance Liquid Chromatography (HPLC) for quantifying organotin impurities.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal contaminants.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation.
    Pharmacopeial guidelines emphasize using reagent-grade materials and validated protocols to ensure reproducibility .

Q. How can researchers detect this compound in environmental or biological matrices?

Detection involves speciation analysis due to the compound's organometallic nature:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization to enhance volatility.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification in biological tissues.
  • X-ray Photoelectron Spectroscopy (XPS) for surface analysis in environmental samples.
    Regulatory updates (e.g., EPA guidelines) mandate rigorous method validation to address matrix interferences .

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

To minimize variability:

  • Peptide Content Analysis (adapted from peptide synthesis workflows) to quantify active components.
  • Thermogravimetric Analysis (TGA) for assessing moisture and solvent residues.
  • Strict adherence to pharmacopeial reagent-grade specifications , including impurity thresholds (e.g., <1% TFA residues) .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound-induced neurotoxicity?

  • In vivo rodent models (e.g., Sprague-Dawley rats) for behavioral and histopathological assessments. Key endpoints include hippocampal neuronal loss and oxidative stress markers (e.g., glutathione depletion) .
  • In vitro neuronal cultures (primary hippocampal neurons) to isolate mechanisms like mitochondrial dysfunction.
  • Dose-response studies (e.g., 3–8 mg/kg intraperitoneal injections in rats) to establish toxicity thresholds .

Q. How do the neurotoxic effects of this compound compare to other organotin compounds?

  • Comparative electrophysiology : this compound preferentially disrupts cochlear function (e.g., compound action potential thresholds) compared to triethyltin bromide, which affects the central nervous system more broadly .
  • Oxidative stress profiling : Trimethyltin induces glutathione depletion in mice, while triethyltin alters lipid peroxidation pathways. Mechanistic differences necessitate compound-specific toxicity assays .

Q. How can researchers resolve discrepancies in neurotoxicity data across studies?

  • Standardized dosing protocols : Variability in administration routes (e.g., intraperitoneal vs. oral) significantly impacts outcomes.
  • Inter-laboratory validation : Harmonize analytical methodologies (e.g., ICP-MS calibration) to reduce technical variability, as seen in bromide concentration studies affected by detection limit changes .
  • Meta-analysis frameworks : Cross-reference data from rodent models and human cell lines to identify confounding factors (e.g., species-specific metabolic differences) .

Q. What regulatory considerations apply to this compound in laboratory settings?

  • Safety protocols : Classify this compound under GHS Category 1C for skin/eye corrosion. Mandate PPE (gloves, face shields) and fume hoods during handling .
  • Waste disposal : Follow organotin-specific guidelines (e.g., neutralization before landfill) to comply with EPA and international regulations .

Q. How can computational modeling enhance the study of this compound’s environmental fate?

  • Molecular dynamics simulations to predict interactions with soil organic matter.
  • Quantitative Structure-Activity Relationship (QSAR) models for estimating bioaccumulation potential.
  • Integration with field data (e.g., bromide tracer studies in aquifers) to validate degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.